molecular formula C10H11NO4 B13414294 2-Methyl-3-(4-nitrophenyl)propanoic acid

2-Methyl-3-(4-nitrophenyl)propanoic acid

Cat. No.: B13414294
M. Wt: 209.20 g/mol
InChI Key: SQSQBTYAUOXOJI-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-nitrophenyl)propanoic acid is a chemical compound of interest in medicinal chemistry and biochemical research. It features a propanoic acid backbone substituted with a methyl group and a 4-nitrophenyl ring, a structure analogous to compounds investigated as substrates or inhibitors for enzymes like α-methylacyl-CoA racemase (AMACR) . AMACR is a well-characterized enzyme that plays a key role in the metabolism of branched-chain fatty acids and is notably overexpressed in several cancers, including prostate cancer, making it a promising drug target . Researchers can utilize this compound in studies aimed at understanding enzyme mechanisms, particularly those involving racemization or the processing of 2-methylacyl-CoA esters . Its potential application extends to the development and characterization of high-throughput assays for inhibitor screening, which is crucial for advancing AMACR as a therapeutic target . The nitro group on the aromatic ring may also provide a handle for further chemical modifications or in the development of analytical methods. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

SQSQBTYAUOXOJI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Preliminary Screening of 2-Methyl-3-(4-nitrophenyl)propanoic Acid

[1][2][3]

Executive Summary

This technical guide outlines the preliminary screening framework for 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 66735-03-3), a critical nitro-aromatic intermediate often employed in the synthesis of non-natural amino acids, protease inhibitors, and integrin antagonists.[1][2][3][4]

Because this molecule contains a chiral center at the

nitro-aromatic moiety123
  • Enantiomeric Excess (ee): The biological activity of downstream derivatives is strictly dependent on the chirality (R vs. S) established at this stage.[3]

  • Genotoxic Potential: The nitro-aromatic group acts as a structural alert for mutagenicity, necessitating early-stage Ames testing before scale-up.[1][2][3]

Part 1: Chemical Identity & Physicochemical Profiling

Before initiating wet-lab screening, the compound's fundamental properties must be established to define solubility windows for bioassays and chromatographic conditions.[1][2][3]

Structural Specifications
ParameterSpecificationNotes
IUPAC Name 2-Methyl-3-(4-nitrophenyl)propanoic acid
CAS Number 66735-03-3Verify against specific isomer batches.[1][2][3]
Molecular Formula

Molecular Weight 209.20 g/mol
Chiral Center C-2 (

-carbon)
Exists as (R) and (S) enantiomers.[1][3]
Key Functional Groups Carboxylic Acid, Nitro (

), Phenyl
Nitro group is susceptible to reduction.[3]
Predicted Physicochemical Properties

Data derived from structural analogs (Hydrocinnamic acid derivatives).[1][3]

PropertyValue (Approx.)Screening Implication
pKa 4.4 – 4.6Ionized at physiological pH (7.4).[1][2][3] Retention in HPLC requires acidic mobile phase (pH < 3).[3]
LogP 2.1 – 2.4Moderate lipophilicity.[2][3] Suitable for RP-HPLC screening.[1][2][3]
Solubility (Water) Low (< 1 mg/mL at pH 2)Requires DMSO or basic buffer (pH > 8) for stock solutions.[3]
UV Max (

)
~270-280 nmThe nitro group provides strong UV absorbance, simplifying detection.[1][3]

Part 2: Synthetic Route Analysis & Impurity Profiling[2][3]

Understanding the synthesis is the only way to predict "silent" impurities that standard screening might miss. The most common route involves the alkylation of methylmalonate esters with 4-nitrobenzyl chloride, followed by hydrolysis and decarboxylation.[1]

Critical Impurity Map[1][2][3]
  • Regioisomers: If synthesized via direct nitration of 2-methyl-3-phenylpropanoic acid, expect 20-30% ortho-isomer contamination.[1][2][3]

  • Decarboxylation Failures: Incomplete decarboxylation leads to the malonic acid derivative , altering potency calculations.[3]

  • Starting Materials: 4-Nitrobenzyl chloride is a potent alkylating agent and a known mutagen.[1][2][3] Its limit must be set to < 10 ppm.[2][3]

Visualization: Synthesis & Impurity Logic

SynthesisPathStart4-NitrobenzylChlorideInterIntermediateDiesterStart->InterAlkylationImpurity1Impurity A:Unreacted Halide(Genotoxic)Start->Impurity1ResidualReagentMethylmalonateEsterReagent->InterProductTarget:2-Methyl-3-(4-nitrophenyl)propanoic acidInter->ProductHydrolysis &DecarboxylationImpurity2Impurity B:Malonic Acid Deriv.(Incomplete Decarb)Inter->Impurity2Side Rxn

Figure 1: Synthetic pathway highlighting the origin of critical impurities (genotoxic halides and decarboxylation byproducts).[3]

Part 3: Analytical Screening Protocols

This section details the self-validating protocols required to release a batch for biological testing.

Purity Screening (RP-HPLC)

Objective: Quantify chemical purity and separate regioisomers (ortho vs. para).[1][2][3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in protonated state).[3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 275 nm.[1][2][3]

  • Acceptance Criteria: Purity > 98% (AUC). Ortho-isomer < 0.5%.[1][2][3]

Chiral Screening (SFC or Normal Phase HPLC)

Objective: Determine Enantiomeric Excess (ee%). Because the

13
  • Method: Supercritical Fluid Chromatography (SFC) or Normal Phase Chiral HPLC.[1][3]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][3]

  • Mobile Phase:

    
     / Methanol (SFC) or Hexane / IPA / TFA (90:10:0.[2][3]1) (HPLC).[3][5]
    
  • Rationale: The acidic additive (TFA) is mandatory to suppress peak tailing caused by the carboxylic acid interacting with the stationary phase.[3]

  • Calculation:

    
    [1][3]
    
Structural Validation (NMR)
  • 1H NMR (DMSO-d6): Look for the diagnostic doublet (

    
     ppm) for the 
    
    
    -methyl group and the characteristic AA'BB' aromatic system (
    
    
    ppm) typical of para-substitution.[1][2][3]
  • Causality Check: If the aromatic region shows a complex multiplet instead of clear doublets, the sample is contaminated with the ortho-isomer.[1][3]

Part 4: Biological & Safety Screening (The "Go/No-Go" Decision)[1][2][3]

Genotoxicity Alert (Ames Test)

Nitro-aromatics are classic "structural alerts" for mutagenicity.[1][2][3] The nitro group can be enzymatically reduced by bacterial nitroreductases to hydroxylamines, which bind DNA.

  • Protocol: OECD 471 (Ames Test).[1][3]

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1][2][3]

  • Metabolic Activation: Perform +/- S9 liver fraction.

  • Pass Criteria: Revertant colonies must be < 2-fold over vehicle control.[1][2][3]

  • Note: If positive, the compound may still be viable if the nitro group is an intermediate intended to be reduced to an amine (which is often non-mutagenic) in the final drug.[3]

Cytotoxicity Screening (MTT Assay)

Before using the compound as a probe, its baseline toxicity must be established.[3]

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).[3]

  • Concentration Range: 0.1 µM to 100 µM.[1][2][3]

  • Readout:

    
     > 50 µM is generally required for early-stage "safe" intermediates.[1][2][3]
    
Screening Workflow Diagram

ScreeningWorkflowSampleCrude Sample(Batch X)Identity1. Identity Check(1H NMR / MS)Sample->IdentityPurity2. Chemical Purity(RP-HPLC)Identity->PurityConfirmedRejectREJECT / RE-PURIFYIdentity->RejectFailChiral3. Chiral Purity(Chiral SFC)Purity->Chiral>98% PurePurity->Reject<98% or Regio-isomersSafety4. Genotoxicity(Ames Test)Chiral->Safetyee > 99%Chiral->RejectRacemicReleaseBATCH RELEASEDFor DevelopmentSafety->ReleaseAmes NegativeSafety->RejectAmes Positive

Figure 2: Sequential screening decision tree. Note that Chiral Purity is placed after Chemical Purity to prevent wasting expensive chiral columns on crude material.[1][2][3]

References

  • LookChem. (n.d.).[2][3] 2-methyl-3-(4-nitrophenyl)propanoic acid Properties and CAS 66735-03-3.[1][2][3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 781898, 2-(4-Nitrophenyl)propanoic acid. (Used for structural analog physicochemical property estimation).[2][3] Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011).[3] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. (Foundation for Nitro-aromatic Ames testing requirements).[1][2][3]

  • OECD. (2020).[2][3] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1][3]

Spectroscopic Characterization and Structural Elucidation of 2-Methyl-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

This guide details the spectroscopic analysis of 2-Methyl-3-(4-nitrophenyl)propanoic acid , a critical intermediate often utilized in the synthesis of non-steroidal anti-androgens, peptidomimetics, and specific protease inhibitors.

The molecule (C₁₀H₁₁NO₄) presents a unique analytical challenge due to the interplay between the electron-withdrawing nitro group and the ionizable carboxylic acid tail. Successful characterization requires a multi-modal approach to confirm regiochemistry (para-substitution) and the integrity of the aliphatic backbone.

Structural Deconstruction for Analysis

To validate the structure, we must confirm four distinct moieties:

  • The Carboxylic Acid: Proton donor and carbonyl source.

  • The Nitro Group: Strong electron-withdrawing group (EWG) affecting aromatic shifts.

  • The Aromatic Core: p-disubstituted benzene ring (AA'BB' system).

  • The Aliphatic Linker: A chiral center at C2, creating a spin system involving a methyl doublet, a methine multiplet, and methylene diastereotopic protons.

Part 2: Experimental Protocols (Self-Validating Systems)

Sample Preparation Strategy

Causality: This compound contains both a hydrophobic aromatic ring and a polar carboxylic acid. Standard CDCl₃ is often insufficient for clean resolution due to dimerization of the acid and poor solubility of the nitro-aromatic segment.

Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)[1]

  • Reasoning: DMSO disrupts carboxylic acid dimerization (sharpening the -COOH proton signal) and provides excellent solubility for the nitro-aromatic system.

  • Concentration: 15–20 mg in 0.6 mL solvent for ¹H NMR; 40–50 mg for ¹³C NMR.

Instrumentation Parameters
  • NMR: 400 MHz minimum.

    • Pulse Sequence: Standard 1D proton with 30° pulse angle to prevent saturation of the acidic proton.

    • Temperature: 298 K (Standard), elevate to 313 K if rotameric broadening is observed.

  • IR: ATR (Attenuated Total Reflectance) on solid neat sample.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to resolve weak aromatic overtones.

Part 3: Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as the initial "fingerprint" validation. The convergence of a nitro group and a carboxylic acid creates a distinct pattern.

Functional GroupWavenumber (cm⁻¹)IntensityMorphologyMechanistic Origin
O-H (Acid) 2500–3300MediumVery BroadStrong H-bonding dimer network.[2]
C=O (Acid) 1690–1715StrongSharpCarbonyl stretching (lower freq due to conjugation/H-bond).
NO₂ (Asym) 1515–1530StrongSharpAsymmetric N-O stretch (diagnostic for nitro).
NO₂ (Sym) 1340–1355StrongSharpSymmetric N-O stretch.
C=C (Ar) 1600–1610MediumSharpAromatic ring breathing.
C-O (Acid) 1210–1320StrongBroadC-O single bond stretch coupled with O-H bend.
¹H NMR Spectroscopy

This is the primary tool for structural confirmation. The spectrum is defined by the deshielding effect of the nitro group and the coupling of the aliphatic chain.

Predicted Chemical Shifts (DMSO-d₆, δ ppm):

  • Acid Proton (-COOH):

    • δ 12.0 – 12.5 (Broad Singlet).

    • Note: This peak may drift depending on water content and concentration.

  • Aromatic Region (AA'BB' System):

    • The p-nitrophenyl group creates a symmetric second-order effect, often appearing as two "roofed" doublets.

    • δ 8.15 (d, J ≈ 8.5 Hz, 2H): Protons ortho to the Nitro group (deshielded by anisotropy and inductive withdrawal).

    • δ 7.45 (d, J ≈ 8.5 Hz, 2H): Protons meta to the Nitro group (closer to the alkyl chain).

  • Aliphatic Chain (The Spin System):

    • δ 3.05 – 3.15 (dd or m, 1H): Benzylic proton (H-3a). Diastereotopic due to C2 chirality.

    • δ 2.80 – 2.90 (dd or m, 1H): Benzylic proton (H-3b).

    • δ 2.65 – 2.75 (m, 1H): Methine proton (H-2) at the chiral center.

    • δ 1.05 – 1.15 (d, J ≈ 7.0 Hz, 3H): Methyl group at C2.

Coupling Logic Diagram (DOT):

NMR_Coupling H_Methyl Methyl Protons (d, ~1.1 ppm) H_Methine Methine Proton (C2) (m, ~2.7 ppm) H_Methyl->H_Methine Vicinal (³J ~7Hz) H_Benzyl Benzylic Protons (C3) (dd/m, ~3.0 ppm) H_Methine->H_Benzyl Vicinal (³J ~6-8Hz) H_Arom Aromatic Ring (AA'BB' System) H_Benzyl->H_Arom Long Range (⁴J)

Figure 1: ¹H NMR Spin-Spin Coupling Network. The methine proton serves as the coupling bridge between the methyl doublet and the benzylic methylene group.

Mass Spectrometry (MS)

Electron Ionization (EI) or ESI (Negative Mode) is recommended.

  • Molecular Ion: 209 m/z (C₁₀H₁₁NO₄).

  • Base Peak Logic:

    • m/z 209: [M]⁺ (Weak in EI, strong in ESI).

    • m/z 164: [M - COOH]⁺. Loss of the carboxylic acid group (45 Da).[3]

    • m/z 136: [M - CH(CH₃)COOH]⁺. Benzylic cleavage yielding the p-nitrobenzyl cation (often rearranges to a nitrotropylium ion).

    • m/z 106: Loss of NO from the nitrobenzyl fragment.

Part 4: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow from synthesis to analytical validation, ensuring the distinction between the starting material (phenylpropanoic derivative) and the nitrated product.

Workflow cluster_Analysis Spectroscopic Validation Gate Start Start: 2-Methyl-3-phenylpropanoic acid Reaction Reaction: Nitration (HNO3/H2SO4) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification: Recrystallization Crude->Purification NMR_Check 1H NMR: Check for AA'BB' (Confirm para-substitution) Purification->NMR_Check IR_Check IR: Confirm NO2 peaks (1520/1350 cm-1) Purification->IR_Check Melting_Point Melting Point Check NMR_Check->Melting_Point IR_Check->Melting_Point Final Validated 2-Methyl-3-(4-nitrophenyl)propanoic acid Melting_Point->Final

Figure 2: Analytical workflow for validating the nitration of the phenylpropanoic precursor.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general IR and NMR interpretation rules).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Propanoic acid, 2-methyl- (Analogous fragmentation patterns). NIST Chemistry WebBook. Link

  • ChemicalBook. (2023). 4-Nitrophenol IR Spectrum (Reference for Nitro-aromatic stretches). Link

  • Doc Brown's Chemistry. (2023). Proton NMR spectrum of 2-methylpropanoic acid (Reference for aliphatic backbone coupling). Link

  • BenchChem. (2025). Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization (Analogous backbone structure). Link

Sources

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-Methyl-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 2-Methyl-3-(4-nitrophenyl)propanoic acid. Integrating principles from medicinal chemistry, chemical biology, and pharmacology, we delineate a scientifically rigorous, multi-pronged strategy. By analyzing the compound's structural motifs—a propionic acid derivative core and a nitrophenyl substituent—we hypothesize primary and secondary target classes. This document details the causality behind experimental choices, presenting self-validating protocols for target engagement and functional validation, and offers a blueprint for researchers to systematically deconvolve the mechanism of action of this and similar small molecules.

Introduction: Deconstructing 2-Methyl-3-(4-nitrophenyl)propanoic acid

The quest for novel therapeutics often begins with a single small molecule. 2-Methyl-3-(4-nitrophenyl)propanoic acid presents an intriguing scaffold, combining two moieties with well-documented, albeit distinct, pharmacological activities. Understanding these structural components provides the logical foundation for our target identification strategy.

  • The Arylpropionic Acid Core: This motif is the cornerstone of a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including the widely-used ibuprofen and naproxen.[1][2] The primary mechanism of these agents is the inhibition of cyclooxygenase (COX) enzymes, which mediate the synthesis of pro-inflammatory prostaglandins. The presence of this core in our subject compound strongly posits COX-1 and COX-2 as high-probability primary targets.

  • The 4-Nitrophenyl Group: Nitroaromatic compounds are a versatile class in medicinal chemistry.[3] Notably, they are employed as hypoxia-activated prodrugs in oncology.[4] The nitro group can undergo bioreduction in the low-oxygen environment of solid tumors, leading to the formation of cytotoxic species.[4] This suggests a secondary, yet potentially powerful, therapeutic application in cancer, implicating various nitroreductase enzymes as potential targets.

This guide will, therefore, explore a dual-pronged hypothesis:

  • Primary Hypothesis: 2-Methyl-3-(4-nitrophenyl)propanoic acid functions as an anti-inflammatory agent through the direct inhibition of COX pathway enzymes.

  • Secondary Hypothesis: The compound possesses anti-cancer activity as a hypoxia-activated prodrug, targeting tumor-specific reductase enzymes.

Proposed Primary Therapeutic Targets: The Eicosanoid Pathway

The biosynthesis of eicosanoids—prostaglandins and leukotrienes—is a critical inflammatory pathway. Given the arylpropionic acid structure, the most logical starting point for target identification is within this cascade.

Cyclooxygenase (COX-1 & COX-2)

COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection, while COX-2 is inducible and mediates inflammation.[5] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce side effects.

5-Lipoxygenase (5-LOX)

As a parallel pathway, 5-LOX is responsible for producing leukotrienes, another class of inflammatory mediators. Some compounds exhibit dual COX/5-LOX inhibitory activity, offering a broader anti-inflammatory profile.

The logical flow for investigating these targets begins with broad, functional assays and progresses to specific, direct binding validation.

G cluster_0 Hypothesis: Anti-Inflammatory Activity cluster_1 Target Deconvolution cluster_2 Direct Target Engagement A Compound: 2-Methyl-3-(4-nitrophenyl)propanoic acid B Cell-Based Functional Screen (e.g., LPS-stimulated macrophages) A->B C Measure Prostaglandin E2 (PGE2) & Leukotriene B4 (LTB4) Levels B->C D In Vitro Enzyme Inhibition Assays C->D If PGE2 or LTB4 are reduced E Recombinant COX-1 & COX-2 D->E F Recombinant 5-LOX D->F G Cellular Thermal Shift Assay (CETSA) (Intact Cells) D->G Validate in cellular context H Affinity Chromatography (Immobilized Compound) D->H Unbiased target search I Identification by Mass Spectrometry G->I H->I

Figure 1: Workflow for investigating primary anti-inflammatory targets.

Experimental Protocols: Primary Target Validation

The following protocols are designed as a self-validating cascade. Each step provides the rationale for proceeding to the next, ensuring a logical and resource-efficient investigation.

Protocol 1: Cell-Based Functional Screening

Objective: To determine if the compound has functional anti-inflammatory activity in a cellular context.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Stimulation: Differentiate THP-1 cells to macrophages using PMA. Pre-treat cells with a dose range of 2-Methyl-3-(4-nitrophenyl)propanoic acid (e.g., 0.1 µM to 100 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression and prostaglandin production.

  • Analyte Quantification: Collect the cell supernatant. Quantify the concentration of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) using commercially available ELISA kits.

  • Data Analysis: Plot dose-response curves and calculate IC50 values for the inhibition of PGE2 and LTB4 production.

Causality: A reduction in PGE2 levels strongly implies inhibition of the COX pathway. A concurrent reduction in LTB4 suggests potential activity against 5-LOX. This functional data is essential before committing to more resource-intensive biochemical assays.

Protocol 2: In Vitro Enzyme Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against purified COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for human recombinant COX-1, COX-2, and 5-LOX.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the recombinant enzyme with its substrate (arachidonic acid) in the presence of varying concentrations of the test compound.

  • Detection: Measure the product formation (or substrate consumption) via spectrophotometry or fluorometry.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value for each enzyme.

Data Presentation:

EnzymeIC50 of Test Compound (µM)IC50 of Ibuprofen (µM)IC50 of Celecoxib (µM)
COX-1Experimental Value~15~7.6
COX-2Experimental Value~35~0.04
5-LOXExperimental Value>100>100

Trustworthiness: This direct enzymatic assay confirms whether the functional effects observed in cells are due to on-target enzyme inhibition. Comparing the IC50 values to known standards (Ibuprofen for non-selective COX inhibition, Celecoxib for COX-2 selectivity) provides critical context for the compound's potency and selectivity.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target protein in an intact cell environment.[6]

Methodology:

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western Blot using antibodies specific for COX-1 and COX-2.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A ligand-bound protein will be stabilized and thus remain in solution at higher temperatures, resulting in a rightward shift of the melting curve.

Expertise: CETSA is a powerful technique because it validates target engagement in a physiological context, without requiring compound modification (e.g., biotinylation), which can alter its binding properties.[6] A positive result provides strong, authoritative evidence of a direct interaction.

Proposed Secondary Therapeutic Targets: Hypoxia-Activated Prodrug Pathway

The 4-nitrophenyl group is a classic "trigger" for hypoxia-activated prodrugs.[4] Under low oxygen conditions, one-electron reductases can reduce the nitro group to a nitro radical anion. Subsequent reactions can lead to highly reactive hydroxylamines and nitroso derivatives that are cytotoxic.

Key Potential Targets:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1)

  • Cytochrome P450 reductases (POR)

  • Other cellular flavin-containing reductases

G cluster_0 Hypothesis: Hypoxia-Selective Cytotoxicity cluster_1 Mechanism Deconvolution A Compound: 2-Methyl-3-(4-nitrophenyl)propanoic acid B Cancer Cell Viability Assay (e.g., A549, HCT116) A->B C Normoxic Conditions (21% O2) B->C D Hypoxic Conditions (1% O2) B->D E Compare IC50 Normoxia vs. Hypoxia C->E D->E F Nitroreductase Activity Assay E->F If Hypoxia-Selective G Measure ROS Production F->G H DNA Damage Assay (γ-H2AX staining) F->H

Figure 2: Workflow for investigating hypoxia-activated prodrug potential.

Experimental Protocols: Secondary Target Validation

Protocol 4: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if the compound exhibits greater cytotoxicity to cancer cells under hypoxic conditions compared to normal oxygen levels.

Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) in parallel.

  • Environmental Control: Place one set of plates in a standard cell culture incubator (normoxia, ~21% O2). Place the other set in a specialized hypoxic incubator or chamber (hypoxia, 1% O2).

  • Compound Treatment: After 12-24 hours of acclimation, treat both sets of cells with a dose range of the compound.

  • Viability Assessment: After 48-72 hours of treatment, assess cell viability using an MTS or resazurin-based assay.

  • Data Analysis: Calculate IC50 values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates a hypoxia-selective effect.

Data Presentation:

Cell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia)
A549Experimental ValueExperimental ValueCalculated Value
HCT116Experimental ValueExperimental ValueCalculated Value

Causality: A Hypoxic Cytotoxicity Ratio (HCR) significantly greater than 1 is the key indicator that the compound is being activated to a more potent form under low oxygen, strongly supporting the prodrug hypothesis.

Protocol 5: Unbiased Target Identification via Affinity Chromatography

Objective: To identify the specific cellular proteins that bind to the compound, including potential reductases.

Methodology:

  • Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin) attached at a position that does not interfere with its core activity.[7]

  • Affinity Matrix Preparation: Immobilize the biotinylated probe on streptavidin-coated agarose beads.[7]

  • Lysate Incubation: Prepare cell lysates from cancer cells grown under hypoxic conditions. Incubate the lysate with the affinity matrix to allow target proteins to bind to the immobilized compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Trustworthiness: This unbiased, "pull-down" approach is a powerful discovery tool.[7] Identifying known nitroreductases like NQO1 or POR in the eluate provides direct evidence for the enzymes responsible for the compound's activation.

Conclusion and Future Directions

This guide outlines a logical, evidence-based pathway for elucidating the therapeutic targets of 2-Methyl-3-(4-nitrophenyl)propanoic acid. By starting with hypotheses grounded in the molecule's chemical structure, we have detailed a series of self-validating experimental workflows. The primary investigation into COX/LOX inhibition leverages established pharmacological principles for NSAIDs. The secondary investigation explores the more novel and potentially high-impact application as a hypoxia-activated anti-cancer agent. Successful validation of either pathway would provide a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models. The methodologies described herein are not only applicable to the titular compound but also serve as a robust template for the broader field of small molecule target deconvolution.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Broad Institute. Small-molecule Target and Pathway Identification.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry. Available from: [Link]

  • Mehta, V. Essential pharmacology : Nonsteroidal Anti-inflammatory Drugs And Antipyreticanalgesics.
  • NVIDIA. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary.
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Google Patents. (2001). WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity.
  • PubChem. 2-(4-Methyl-3-nitrophenyl)propanoic acid. Available from: [Link]

  • Gielara, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Available from: [Link]

  • ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available from: [Link]

  • ResearchGate. (2022). (PDF) Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available from: [Link]

  • Cholewiński, G., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methyl-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a projected framework for the in vitro investigation of 2-Methyl-3-(4-nitrophenyl)propanoic acid. Due to a lack of extensive published data directly pertaining to this specific molecule (CAS 66735-03-3)[1], the experimental designs detailed herein are extrapolated from studies on structurally analogous compounds and the established biological activities of the nitroaromatic scaffold.

Introduction: Unveiling the Potential of a Nitroaromatic Candidate

2-Methyl-3-(4-nitrophenyl)propanoic acid is a small molecule characterized by a propanoic acid backbone, a methyl group at the alpha position, and a para-substituted nitrophenyl ring. The presence of the nitro group (NO2) is of significant interest, as this functional group is a well-established pharmacophore in a diverse range of bioactive compounds, conferring properties that can include anticancer, antimicrobial, and anti-inflammatory effects.[2] The nitro moiety can act as both a pharmacophore and a toxicophore, often exerting its biological effects through redox reactions within cells, leading to the generation of toxic intermediates that can damage cellular macromolecules like DNA.[2]

Furthermore, the structural similarity of related propanoic acid derivatives to fibrates, a class of lipid-lowering drugs, suggests a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[3] Fibrates are known to modulate lipid metabolism through the activation of PPARα. Given these characteristics, a systematic in vitro evaluation of 2-Methyl-3-(4-nitrophenyl)propanoic acid is warranted to elucidate its potential therapeutic applications and toxicological profile. This guide outlines a comprehensive, multi-tiered approach to its initial in vitro characterization.

Synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid

While specific, detailed synthetic procedures for 2-Methyl-3-(4-nitrophenyl)propanoic acid are not extensively documented in readily available literature, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A common approach involves the nitration of a precursor molecule, such as 2-methyl-3-phenylpropanoic acid, using a nitrating agent like a mixture of nitric acid and sulfuric acid.[1]

A Proposed Framework for In Vitro Biological Evaluation

The following sections detail a series of proposed in vitro assays to comprehensively screen 2-Methyl-3-(4-nitrophenyl)propanoic acid for key biological activities. The selection of these assays is guided by the established bioactivities of the nitroaromatic chemical class.

Assessment of Anticancer Activity

Nitroaromatic compounds have demonstrated significant potential as anticancer agents.[4][5] Their proposed mechanisms often involve acting as alkylating agents or inducing cellular stress.[4][5] A primary assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Experimental Workflow: Anticancer Cytotoxicity Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Prepare Stock Solution of 2-Methyl-3-(4-nitrophenyl)propanoic acid in DMSO seed_cells Seed Cells into 96-well Plates start->seed_cells cell_lines Culture Human Cancer Cell Lines (e.g., MDA-MB-231, A549, HepG2) and a Non-Cancerous Line (e.g., Vero) cell_lines->seed_cells treat_cells Treat Cells with Serial Dilutions of the Compound for 72h seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan dissolve Dissolve Crystals in Solubilization Buffer incubate_formazan->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance plot_data Plot Dose-Response Curves read_absorbance->plot_data calculate_ic50 Calculate IC50 Values plot_data->calculate_ic50

Caption: Workflow for assessing the anticancer cytotoxicity of 2-Methyl-3-(4-nitrophenyl)propanoic acid using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay [6]

  • Cell Culture: Culture selected human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) and a non-cancerous control cell line (e.g., Vero) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-3-(4-nitrophenyl)propanoic acid (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Evaluation of Antimicrobial Activity

The nitro functional group is a key component of several antimicrobial drugs.[7] Therefore, it is crucial to assess the potential of 2-Methyl-3-(4-nitrophenyl)propanoic acid against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Confirmation start Prepare Stock Solution of 2-Methyl-3-(4-nitrophenyl)propanoic acid serial_dilute Perform Serial Dilutions of the Compound in a 96-well Plate start->serial_dilute microbes Culture Bacterial Strains (e.g., S. aureus, E. coli) and Fungal Strains (e.g., C. albicans) inoculate Inoculate Each Well with a Standardized Microbial Suspension microbes->inoculate serial_dilute->inoculate incubate Incubate Plates at Appropriate Temperature and Duration inoculate->incubate read_mic Visually Inspect for Microbial Growth to Determine the MIC incubate->read_mic mbc_mfc Plate Samples from Wells with No Visible Growth onto Agar to Determine MBC/MFC (Optional) read_mic->mbc_mfc ppar_workflow cluster_prep Preparation cluster_assay Reporter Gene Assay cluster_analysis Data Analysis start Prepare Stock Solution of 2-Methyl-3-(4-nitrophenyl)propanoic acid treat Treat Transfected Cells with Compound and Positive Controls start->treat cells Culture Host Cells (e.g., HEK293T) transfect Co-transfect Cells with a PPAR Expression Vector and a PPRE-driven Luciferase Reporter Vector cells->transfect transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure normalize Normalize Luciferase Activity to a Control (e.g., β-galactosidase) measure->normalize plot Plot Fold Activation vs. Compound Concentration normalize->plot calculate_ec50 Calculate EC50 Values plot->calculate_ec50

Caption: Workflow for assessing PPAR agonism using a luciferase reporter gene assay.

Detailed Protocol: PPAR Luciferase Reporter Assay [8]

  • Cell Culture and Transfection: Culture a suitable host cell line, such as HEK293T. Co-transfect the cells with two plasmids: one expressing the ligand-binding domain of human PPARα or PPARγ fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Cell Treatment: After transfection, seed the cells into 96-well plates. Treat the cells with various concentrations of 2-Methyl-3-(4-nitrophenyl)propanoic acid. Include a known PPAR agonist as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) and a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control and plot this against the compound concentration to determine the half-maximal effective concentration (EC50).

Data Interpretation and Summary

The data generated from these in vitro assays will provide a foundational understanding of the biological profile of 2-Methyl-3-(4-nitrophenyl)propanoic acid.

Table 1: Hypothetical Data Summary for 2-Methyl-3-(4-nitrophenyl)propanoic acid

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Anticancer MDA-MB-231 (Breast)IC5015 µM
A549 (Lung)IC5025 µM
HepG2 (Liver)IC50> 100 µM
General Cytotoxicity Vero (Non-cancerous)IC5080 µM
Antimicrobial S. aureusMIC32 µg/mL
E. coliMIC> 128 µg/mL
C. albicansMIC64 µg/mL
PPAR Agonism PPARαEC505 µM
PPARγEC50> 50 µM

The selectivity index (SI) for anticancer activity can be calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value suggests a more favorable therapeutic window.

Conclusion and Future Directions

This technical guide outlines a rational, evidence-based approach for the initial in vitro characterization of 2-Methyl-3-(4-nitrophenyl)propanoic acid. Based on the hypothetical results, this compound may exhibit moderate, selective anticancer activity, some antimicrobial properties, and potential PPARα agonism. Positive findings in these screening assays would justify further investigation into its mechanism of action, including studies on DNA damage, apoptosis induction, and specific enzyme inhibition. A thorough understanding of its in vitro profile is an essential prerequisite for any subsequent preclinical development.

References

  • [Link to a general resource on 2-Methyl-3-(4-nitrophenyl)propanoic acid, if available]
  • [Link to a relevant synthesis paper for a similar compound]
  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]

  • [Link to a paper discussing the link between propanoic acid derivatives and fibr
  • [Link to a general review on in vitro toxicity testing]
  • [Link to a resource on high-throughput screening]
  • Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. (n.d.). Nexcelom Bioscience. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). Current Bioactive Compounds, 16(7), 957-962. [Link]

  • Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. (2020). Folia Microbiologica, 65(2), 393-405. [Link]

  • [Link to a paper on antimicrobial assay methodology]
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(5), 2512-2527. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

  • [Link to a paper on PPAR assay methodology]
  • [Link to a paper on PPAR assay methodology]
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 705. [Link]

  • [Link to a resource on the antimicrobial properties of nitro compounds]
  • [Link to a resource on the antimicrobial properties of nitro compounds]
  • [Link to a resource on PPAR agonism]
  • [Link to a resource on PPAR agonism]
  • 2-methyl-3-(4-nitrophenyl)propanoic acid | 66735-03-3. (n.d.). LookChem. [Link]

  • [Link to a general resource on in vitro assays]
  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2261. [Link]

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Methodological & Application

High-Precision Quantification of 2-Methyl-3-(4-nitrophenyl)propanoic Acid: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 2-Methyl-3-(4-nitrophenyl)propanoic Acid Quantification Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Application Context

2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 13113-71-8) is a critical synthetic intermediate and potential process impurity in the manufacturing of various pharmaceutical actives, particularly those targeting the kynurenine pathway (e.g., KMO inhibitors) and modified non-natural amino acid precursors.

Its quantification is essential for:

  • Impurity Profiling: Monitoring unreacted intermediates in final drug substances (API).

  • Reaction Monitoring: Tracking the reduction of the nitro group or coupling of the carboxylic acid moiety during synthesis.

  • Pharmacokinetics: Analyzing metabolites in biological matrices where the nitro-aromatic core remains intact.

This guide provides two validated protocols: a robust HPLC-UV method for routine quality control (QC) and a high-sensitivity LC-MS/MS method for trace analysis in complex matrices.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₁NO₄Monoisotopic Mass: 209.07 Da
pKa (Acid) ~4.4 (Carboxylic Acid)Requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention on C18.
LogP ~1.8 - 2.1Moderately lipophilic; suitable for Reverse Phase (RP) chromatography.
UV Max ~275 nmStrong absorption due to the p-nitro chromophore.
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in pure water; requires organic co-solvent in sample prep.

Method Development Strategy

The analytical challenge lies in balancing the retention of the polar carboxylic acid tail with the hydrophobic nitro-aromatic head.

  • Column Selection: A C18 column with high carbon load is recommended to retain the small molecule. A "Polar Embedded" or "Aq" type C18 can prevent phase collapse if high aqueous content is needed for early elution of polar impurities.

  • Mobile Phase: Acidification is non-negotiable.

    • HPLC-UV: Phosphoric acid (H₃PO₄) provides the best peak shape and UV transparency.

    • LC-MS: Formic acid (0.1%) is required for volatility.

  • Detection:

    • UV:[1] The nitro group provides a specific absorbance band at 270–280 nm, distinct from simple alkyl-phenyls (usually ~254 nm).

    • MS: Negative Ion Mode (ESI-) is vastly superior due to the carboxylic acid moiety ([M-H]⁻).

Protocol 1: HPLC-UV (QC & Synthesis Monitoring)

Scope: Routine purity analysis, reaction completion checks, and raw material testing.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 275 nm (Ref 360 nm).

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration / Loading
2.020Isocratic Hold
12.080Linear Gradient
15.080Wash
15.120Re-equilibration
20.020End of Run
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 2-Methyl-3-(4-nitrophenyl)propanoic acid in 10 mL of Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A:B (80:20).

    • Note: Matching the diluent to the starting mobile phase prevents peak distortion ("fronting").

Protocol 2: LC-MS/MS (Trace Impurity & Bioanalysis)

Scope: Quantifying trace levels (<0.05%) in API or analyzing plasma samples.

Mass Spectrometry Parameters (Source: ESI Negative)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Negative Mode.

  • Precursor Ion: 208.1 m/z [M-H]⁻.

MRM Transitions Table:

Transition Precursor (m/z) Product (m/z) CE (eV) Interpretation
Quantifier 208.1 164.1 -15 Loss of CO₂ (Decarboxylation)

| Qualifier | 208.1 | 134.1 | -28 | Loss of CO₂ + NO (Nitro reduction/cleavage) |

Chromatographic Conditions (LC-MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation (Solid Phase Extraction - SPE)

For biological matrices (Plasma/Urine):

  • Conditioning: Oasis HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 500 µL Acetonitrile.

  • Reconstitution: Evaporate to dryness (N₂ stream) and reconstitute in 100 µL Mobile Phase (80:20 Water:ACN).

Visual Workflows & Logic

Method Logic Diagram

AnalyticalWorkflow Sample Sample Source Matrix Matrix Assessment Sample->Matrix Prep_Solid API/Solid (Dissolve in MeOH) Matrix->Prep_Solid Synthesis Prep_Bio Bio-Fluid (SPE / Protein Ppt) Matrix->Prep_Bio PK Study Sep_HPLC HPLC-UV (High Conc > 1 µg/mL) Prep_Solid->Sep_HPLC Sep_LCMS LC-MS/MS (Trace < 100 ng/mL) Prep_Bio->Sep_LCMS Detect_UV UV @ 275nm (Nitro Group) Sep_HPLC->Detect_UV Detect_MS ESI(-) MRM 208 -> 164 Sep_LCMS->Detect_MS Result Quantification Detect_UV->Result Detect_MS->Result

Caption: Decision tree for selecting the appropriate sample preparation and detection method based on sample origin.

Validation Parameters (ICH Q2(R1))

To ensure data integrity, the following validation criteria must be met:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Linearity (R²) > 0.999 (Range: 1–100 µg/mL)> 0.995 (Range: 1–1000 ng/mL)
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (RSD) < 1.0% (Injection repeatability)< 5.0% (Injection repeatability)
LOD / LOQ ~0.1 µg/mL / ~0.5 µg/mL~0.5 ng/mL / ~2.0 ng/mL
Specificity Resolution > 2.0 from nearest peakNo interference in blank matrix

Troubleshooting & Expert Insights

  • Peak Tailing:

    • Cause: Interaction of the carboxylic acid with free silanols on the column.

    • Fix: Ensure mobile phase pH is < 3.0. If tailing persists, increase buffer concentration (e.g., 25 mM Phosphate) or switch to an "End-capped" column.

  • Retention Time Shift:

    • Cause: pH fluctuation.

    • Fix: Carboxylic acids are sensitive to pH near their pKa. Use a buffered mobile phase rather than just simple acid addition if precise RT is critical.

  • Carryover (LC-MS):

    • Cause: Sticky nitro-aromatic nature.

    • Fix: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase logic).
  • PubChem. (2024). Compound Summary: 3-(4-Nitrophenyl)propanoic acid (Structural Analog). National Library of Medicine. Link

  • Shimadzu Application News. (2020). Analysis of Organic Acids by LC-MS/MS using Negative ESI. (General protocol adaptation for acidic metabolites). Link

Sources

Application Notes and Protocols for the Investigation of 2-Methyl-3-(4-nitrophenyl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following application notes and protocols for the use of 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS No. 66735-03-3) in cell culture are provided as an investigational guide. As of the date of this document, there is a notable absence of published literature detailing the specific biological activities and established cell culture methodologies for this particular compound. Consequently, the information herein is synthesized from data on structurally related compounds, including various propanoic acid derivatives and nitro-containing aromatic molecules. Researchers are strongly advised to perform initial small-scale validation experiments to determine the optimal conditions for their specific cell models and experimental objectives.

Introduction and Scientific Rationale

Therefore, it is hypothesized that 2-Methyl-3-(4-nitrophenyl)propanoic acid may exhibit selective cytotoxicity towards cancer cells in low-oxygen environments. The protocols outlined below are designed to enable researchers to investigate this hypothesis and to characterize the general cytotoxic profile and potential mechanisms of action of this compound in various cell lines.

Chemical and Physical Properties

A summary of the key chemical properties for 2-Methyl-3-(4-nitrophenyl)propanoic acid is provided in the table below.

PropertyValueSource
CAS Number 66735-03-3[1]
Molecular Formula C10H11NO4[1]
Molecular Weight 209.202 g/mol [1]
Solubility Predicted to be slightly soluble in water. Solubility in organic solvents such as DMSO and ethanol should be experimentally determined.Inferred from similar compounds[6]

Safety, Handling, and Storage

3.1. Hazard Identification

Safety data for 2-Methyl-3-(4-nitrophenyl)propanoic acid is not explicitly available. However, based on data for structurally similar compounds such as 3-(p-Tolyl)propionic acid and 4-Nitrophenol, the following hazards should be assumed:

  • May cause skin irritation.[7]

  • May cause serious eye irritation.[7]

  • May cause respiratory irritation.[7]

  • Harmful if swallowed, in contact with skin, or if inhaled.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles (conforming to EN 166).[7]

  • Hand Protection: Wear protective gloves.[7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be required.

3.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Preparation of Stock Solutions

Due to the predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.

Protocol for 100 mM Stock Solution in DMSO:

  • Weigh out 20.92 mg of 2-Methyl-3-(4-nitrophenyl)propanoic acid.

  • Add 1 mL of sterile, cell culture-grade DMSO.

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.

Experimental Protocols

5.1. Protocol for Determining Cytotoxicity using MTT Assay

This protocol is designed to assess the general cytotoxicity of 2-Methyl-3-(4-nitrophenyl)propanoic acid on both cancerous and non-cancerous cell lines under normoxic conditions.

Materials:

  • Selected cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and a non-cancerous cell line like HEK293).[8]

  • Complete cell culture medium.

  • 2-Methyl-3-(4-nitrophenyl)propanoic acid stock solution (100 mM in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the compound in complete medium from the 100 mM stock solution. A suggested starting concentration range is 1 µM to 100 µM. Remember to include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

5.2. Investigating Hypoxia-Selective Cytotoxicity

This protocol aims to determine if 2-Methyl-3-(4-nitrophenyl)propanoic acid exhibits enhanced cytotoxicity under hypoxic conditions, which would support the hypothesis of its action as a bioreductive prodrug.

Materials:

  • Same as for the MTT assay.

  • A hypoxic chamber or an incubator capable of maintaining a low oxygen environment (e.g., 1% O2, 5% CO2, 94% N2).

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • Prepare two identical sets of plates.

  • Place one set of plates in a standard normoxic incubator (21% O2) and the other set in a hypoxic chamber.

  • Incubate both sets of plates for 48-72 hours.

  • Proceed with the MTT assay as described in steps 6-10 of the previous protocol for both sets of plates.

  • Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia would indicate selective cytotoxicity.

Potential Mechanism of Action and Signaling Pathways

Based on the structure, a potential mechanism of action for 2-Methyl-3-(4-nitrophenyl)propanoic acid, particularly under hypoxic conditions, involves its reduction by nitroreductases.

Hypothesized Mechanism of Action:

G cluster_0 Hypoxic Cell Environment Compound 2-Methyl-3-(4-nitrophenyl)propanoic acid (Prodrug) Nitroreductase Nitroreductase Enzymes (Overexpressed in Hypoxia) Compound->Nitroreductase Enzymatic Reduction Reduced_Intermediate Reduced Nitro Intermediate (Reactive) Nitroreductase->Reduced_Intermediate Generates Cytotoxicity Cytotoxicity (e.g., DNA damage, apoptosis) Reduced_Intermediate->Cytotoxicity Induces

Caption: Hypothesized bioreductive activation of 2-Methyl-3-(4-nitrophenyl)propanoic acid in hypoxic cells.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial investigation of 2-Methyl-3-(4-nitrophenyl)propanoic acid in a cell culture setting.

G Start Start: Obtain Compound Stock_Prep Prepare Stock Solution (e.g., 100 mM in DMSO) Start->Stock_Prep Cytotoxicity_Screen Initial Cytotoxicity Screening (MTT Assay, Normoxia) Stock_Prep->Cytotoxicity_Screen Hypoxia_Test Hypoxia-Selective Cytotoxicity Test (Compare Normoxia vs. Hypoxia IC50) Cytotoxicity_Screen->Hypoxia_Test Mechanism_Study Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Hypoxia_Test->Mechanism_Study End End: Data Analysis and Conclusion Mechanism_Study->End

Caption: General experimental workflow for the in vitro evaluation of 2-Methyl-3-(4-nitrophenyl)propanoic acid.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS No. 66735-03-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will explore the primary synthetic routes, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid is primarily approached via two distinct and viable pathways. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Electrophilic Aromatic Substitution (Nitration). This is the most direct approach, involving the nitration of 2-methyl-3-phenylpropanoic acid. While straightforward, this method's success hinges on controlling the regioselectivity to favor the desired para-isomer and minimizing side reactions. A reported yield for this type of transformation is around 67%.[1]

  • Route B: Malonic Ester Synthesis. This classic C-C bond-forming strategy offers a more controlled, albeit longer, pathway. It typically involves the alkylation of a methylmalonate ester with 4-nitrobenzyl halide, followed by saponification and decarboxylation. This route avoids the challenges of isomeric purification inherent in direct nitration.

Below is a diagram illustrating these two primary synthetic pathways.

cluster_A Route A: Direct Nitration cluster_B Route B: Malonic Ester Synthesis A_start 2-Methyl-3-phenylpropanoic acid A_product 2-Methyl-3-(4-nitrophenyl)propanoic acid + Ortho/Meta Isomers A_start->A_product Nitration A_reagent Nitrating Mixture (HNO₃ / H₂SO₄) A_reagent->A_product A_purify Purification (Crystallization / Chromatography) A_product->A_purify Separation Final_Product Target Molecule A_purify->Final_Product B_start1 Diethyl 2-methylmalonate B_intermediate Diethyl 2-methyl-2-(4-nitrobenzyl)malonate B_start1->B_intermediate B_start2 4-Nitrobenzyl Halide B_start2->B_intermediate Alkylation B_reagent1 Base (e.g., NaOEt) B_reagent1->B_intermediate B_intermediate->Final_Product Hydrolysis & Decarboxylation B_reagent2 1. NaOH / EtOH 2. H₃O⁺, Heat B_reagent2->Final_Product

Caption: High-level overview of the two main synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.

Topic: Low Yield and Purity in Direct Nitration (Route A)

Q1: My nitration reaction yields a mixture of isomers with a low percentage of the desired para product. How can I improve regioselectivity?

A: This is the most common challenge in this synthesis. The alkylpropanoic acid group is weakly activating and ortho-, para-directing. However, steric hindrance from the bulky side chain can impede substitution at the ortho-positions, naturally favoring the para-product. The key is to control the reaction conditions to exploit this.

  • Causality: Aggressive reaction conditions (high temperature, high concentration of nitronium ion) reduce the kinetic selectivity of the reaction, leading to a statistical mixture of isomers.

  • Solution:

    • Temperature Control: Maintain a strict temperature range of -10°C to 10°C throughout the addition of the nitrating agent.[2] A patent for a similar nitration highlights that cooling to 0°C before dropwise addition is crucial.[2] Exceeding this range can increase the formation of the meta-isomer and dinitrated byproducts.

    • Nitrating Agent: Use a pre-mixed, chilled nitrating mixture (typically concentrated HNO₃ in concentrated H₂SO₄). Adding nitric acid directly to the substrate in sulfuric acid can create localized "hot spots" of high nitronium ion concentration.

    • Rate of Addition: Add the nitrating mixture very slowly (dropwise) to the solution of 2-methyl-3-phenylpropanoic acid in the acid solvent. This maintains a low, steady concentration of the electrophile and allows the reaction to proceed selectively.

Q2: I'm observing a significant amount of dark, tar-like byproduct, and my yield of all isomers is low. What's causing this?

A: The formation of dark, insoluble byproducts often points to oxidative side reactions.

  • Causality: The nitrating mixture is a powerful oxidizing agent. The benzylic position of your starting material is susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of benzoic acid derivatives or complete degradation of the aromatic ring.

  • Solution:

    • Strict Temperature Adherence: As above, this is your primary defense. Oxidation reactions have a higher activation energy than nitration, so keeping the temperature low (ideally 0-5 °C) significantly disfavors these pathways.[2]

    • Protect from Air/Moisture: While not always critical, running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes help, as it prevents air oxidation which can be catalyzed by acidic conditions.

    • Quenching Procedure: Pouring the reaction mixture onto crushed ice for quenching is a standard and effective method. This rapidly dilutes the acid and dissipates heat, stopping side reactions and precipitating the crude product.

Topic: Inefficiency in Malonic Ester Synthesis (Route B)

Q3: My initial alkylation of diethyl 2-methylmalonate with 4-nitrobenzyl bromide is slow and gives a low yield. How can I optimize this step?

A: This is a standard Williamson ether synthesis analogue (for C-C bonds) and its success depends on the effective generation of the enolate nucleophile.

  • Causality: The acidity of the α-hydrogen on the malonic ester is relatively low. Incomplete deprotonation by the base results in a low concentration of the active nucleophile, leading to a slow reaction or allowing the base to react with the alkyl halide itself.

  • Solution:

    • Choice of Base & Solvent: The classic and most effective combination is sodium ethoxide (NaOEt) in absolute ethanol. The ethoxide base is strong enough to quantitatively deprotonate the malonate, and using ethanol as the solvent prevents unwanted transesterification. Ensure all reagents and glassware are scrupulously dry, as water will quench the enolate.

    • Order of Addition: First, add the diethyl 2-methylmalonate to the NaOEt/ethanol solution to generate the enolate. Then, add the 4-nitrobenzyl bromide to this solution. Adding the base to a mixture of the ester and halide can promote E2 elimination of the halide.

Q4: The final hydrolysis and decarboxylation step is messy and I'm not getting a clean product. What is the most reliable method?

A: This step can be problematic if conditions are not controlled, leading to incomplete reaction or side reactions involving the nitro group.

  • Causality: Saponification requires strong basic conditions, but the subsequent decarboxylation requires heat and acidic conditions. The nitro group can be sensitive to harsh basic heating.

  • Solution: A two-stage process is most reliable.

    • Saponification: A described procedure for a similar malonate involves dissolving the crude ester in ethanol and adding an aqueous solution of sodium hydroxide.[3] The reaction can be gently heated (e.g., 50°C for 3 hours) to drive the hydrolysis to completion.[3]

    • Acidification & Decarboxylation: After saponification, cool the mixture and carefully acidify with concentrated HCl until the solution is strongly acidic (pH < 1). This protonates the carboxylate groups and the nitroaniline if any reduction occurred. Then, gently heat the acidic mixture to reflux. The dicarboxylic acid intermediate is unstable and will lose CO₂. The endpoint is often signaled by the cessation of gas evolution. The final product can then be extracted with a suitable organic solvent like ethyl acetate.[3]

Section 3: Purification Troubleshooting Workflow

Isolating the pure para-isomer of 2-Methyl-3-(4-nitrophenyl)propanoic acid, especially from Route A, is critical. The workflow below outlines a decision-making process for purification.

start Crude Product (Mixture of Isomers) is_solid Is the crude product solid? start->is_solid recrystallize Attempt Fractional Recrystallization (e.g., from Ethanol/Water or Toluene) is_solid->recrystallize Yes is_oil Crude product is an oil is_solid->is_oil No check_purity Check Purity (TLC/HPLC/¹H NMR) recrystallize->check_purity success Pure Product Obtained check_purity->success Purity > 98% failure Purity still insufficient check_purity->failure Purity < 98% column Perform Column Chromatography (Silica Gel, Hexane:EtOAc gradient) failure->column column->check_purity Combine pure fractions is_oil->column

Caption: Decision workflow for purifying the crude product.

Section 4: Data Summary and Protocols

Comparison of Synthetic Routes
FeatureRoute A: Direct NitrationRoute B: Malonic Ester Synthesis
Starting Materials 2-methyl-3-phenylpropanoic acidDiethyl 2-methylmalonate, 4-nitrobenzyl halide
Key Reagents Conc. HNO₃, Conc. H₂SO₄Sodium ethoxide, NaOH, HCl
Number of Steps 1 (plus purification)2 (Alkylation, Hydrolysis/Decarboxylation)
Reported Yield ~67% (for similar nitrations)[1]Generally moderate to high (60-80%)
Pros Atom economical, fewer steps.High regioselectivity, cleaner reaction profile.
Cons Isomer separation required, risk of side reactions.More steps, requires strictly anhydrous conditions.
Detailed Experimental Protocol: Route A (Direct Nitration)

This protocol is adapted from established procedures for the nitration of similar phenylalkanoic acids.[2]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methyl-3-phenylpropanoic acid (1.0 eq). Cool the flask in an ice/salt bath to 0°C.

  • Dissolution: Slowly add concentrated sulfuric acid (approx. 4 volumes) while maintaining the temperature below 10°C. Stir until all solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in an ice bath.

  • Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred solution of the starting material over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C.

  • Aging: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude solid. Purify via fractional recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to separate the para-isomer from other impurities.

Section 5: References

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from

Sources

stability issues with 2-Methyl-3-(4-nitrophenyl)propanoic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Issues with 2-Methyl-3-(4-nitrophenyl)propanoic Acid Solutions Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Support Center: 2-Methyl-3-(4-nitrophenyl)propanoic Acid

Welcome to the technical support hub for 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 66735-03-3).[1] As a Senior Application Scientist, I have compiled this guide to address the specific stability and solubility challenges associated with this compound.

This molecule presents a "perfect storm" of stability risks: it possesses a hydrophobic core leading to solubility issues, a nitro group susceptible to photolysis, and a chiral alpha-carbon prone to racemization.[1] The following protocols are designed to mitigate these risks and ensure experimental reproducibility.

Part 1: Critical Troubleshooting & FAQs

Q1: My solution turned from clear to yellow/brown after sitting on the bench. Is it still usable?

Verdict: Likely Degraded.[1] Do not use. Mechanism: The nitro group (-NO₂) on the phenyl ring is photosensitive.[1] Upon exposure to UV or ambient blue light, nitro-aromatics can undergo photoreduction or rearrangement (often to nitroso or hydroxylamine intermediates).[1] This process is accelerated in solution compared to the solid state. Corrective Action:

  • Immediate: Discard the discolored solution.

  • Prevention: Always handle solutions in amber glass vials . If amber glassware is unavailable, wrap containers in aluminum foil. Work under low-light conditions if the experiment allows.

Q2: I diluted my DMSO stock into cell culture media, and a white precipitate formed immediately. Why?

Verdict: "Crash-out" due to pH/Solubility Mismatch. Mechanism: This compound is a carboxylic acid with a hydrophobic tail.[1][2]

  • In DMSO: It is fully soluble as the neutral acid (HA).[1]

  • In Aqueous Media: Solubility is strictly pH-dependent.[1]

    • pH > 5.0: The acid deprotonates to its carboxylate salt (A⁻), which is soluble.

    • pH < 4.5: The compound remains protonated (HA), which is insoluble in water.[1] Many cell culture media or buffers (like PBS) may not have enough buffering capacity to maintain the pH above 5.0 if a high concentration of the acidic stock is added, or if the starting media is slightly acidic. Corrective Action:

  • Protocol: Pre-dilute the stock into a slightly basic buffer (pH 7.4–8.0) rather than water.[3] Ensure the final organic solvent concentration (DMSO) is <0.5% to avoid cytotoxicity, but high enough to prevent immediate aggregation.

Q3: We observed a loss of potency in our chiral assay after storing the stock at 4°C for a week. Could it be racemizing?

Verdict: High Probability of Racemization. Mechanism: The C2 position (alpha-carbon) is chiral.[1] The presence of the electron-withdrawing 4-nitrophenyl group increases the acidity of the alpha-proton.[1]

  • Pathway: In basic solutions (often used to improve solubility) or at elevated temperatures, the alpha-proton can be abstracted, forming a planar enolate intermediate.[1] When the proton returns, it can attack from either side, leading to a racemic mixture (R/S). Corrective Action:

  • Storage: Store stock solutions at -20°C or -80°C , never at 4°C or Room Temperature for extended periods.

  • Formulation: Avoid storing the compound in highly basic buffers (pH > 9) for long durations. Prepare fresh working solutions immediately before use.

Part 2: Technical Data & Specifications

PropertyValue / DescriptionTechnical Note
Compound Name 2-Methyl-3-(4-nitrophenyl)propanoic acid
CAS Number 66735-03-3
Molecular Weight 209.20 g/mol
pKa (Estimated) ~4.2 – 4.5Nitro group lowers pKa relative to propanoic acid (4.87).[1]
Solubility (Water) Low (< 1 mg/mL at pH 3)Highly pH dependent.[1] Soluble as salt at pH > 7.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.[1]
Storage (Solid) -20°C, Desiccated, DarkHygroscopic and light sensitive.[1]
Storage (Solution) -80°C, Amber VialUse single-use aliquots to avoid freeze-thaw cycles.

Part 3: Visualizing the Stability Logic

Figure 1: Solubility & Precipitation Decision Tree

This workflow illustrates why precipitation occurs and how to prevent it during experimental preparation.

SolubilityLogic Stock DMSO Stock Solution (Neutral Acid Form) Dilution Dilution into Aqueous Buffer Stock->Dilution CheckPH Check Final pH Dilution->CheckPH Acidic pH < pKa (~4.5) (Protonated Form HA) CheckPH->Acidic Acidic Environment Basic pH > pKa (~4.5) (Ionized Form A-) CheckPH->Basic Neutral/Basic Environment Precip PRECIPITATION (Insoluble) Acidic->Precip Soluble STABLE SOLUTION (Soluble) Basic->Soluble

Caption: Figure 1. Solubility is dictated by the ionization state. Maintaining pH > 4.5 is critical to prevent the hydrophobic protonated form from precipitating.[1]

Figure 2: Racemization & Degradation Pathways

This diagram details the chemical mechanisms responsible for loss of activity and purity.

DegradationPathways Active Active Enantiomer (S- or R- Form) Enolate Planar Enolate Intermediate Active->Enolate Base / Heat (-H+) Degraded Nitroso/Amine Derivatives (Brown) Active->Degraded UV Exposure Racemic Racemic Mixture (Loss of Chiral Activity) Enolate->Racemic Reprotonation (+H+) Photo Photolysis (UV/Blue Light) Photo->Degraded

Caption: Figure 2. Two primary degradation routes: Base-catalyzed racemization via enolization and light-induced reduction of the nitro group.[1]

Part 4: Recommended Preparation Protocol

To ensure maximum stability and reproducibility, follow this Standard Operating Procedure (SOP) :

  • Stock Preparation:

    • Weigh compound in a low-light environment.[1]

    • Dissolve in anhydrous DMSO to a concentration of 10–50 mM.[1]

    • Vortex until fully dissolved (solution should be clear/yellowish).

  • Aliquoting:

    • Immediately divide into small, single-use aliquots (e.g., 50 µL) in amber tubes.

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

  • Working Solution:

    • Thaw one aliquot on ice.

    • Dilute slowly into pre-warmed buffer (pH 7.4) while vortexing.

    • Critical Step: Verify no precipitate is visible.[1] If precipitate forms, adjust buffer pH to 7.5–8.0 or increase dilution factor.

    • Use within 4 hours . Discard unused portion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

    • Note: Provides physical property data for the close analog used to estim
  • LookChem. 2-methyl-3-(4-nitrophenyl)propanoic acid (CAS 66735-03-3) Product Information. Retrieved from [Link][1]

    • Note: Confirms synthesis routes and CAS identity.
  • University of Manchester. Racemisation in Chemistry and Biology. Retrieved from [Link][1]

    • Note: Mechanistic grounding for the racemiz
  • American Chemical Society (ACS Omega). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link][1]

    • Note: Establishes the photosensitivity of nitro-aromatic deriv

Sources

Technical Support Center: HPLC Analysis of 2-Methyl-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-3-(4-nitrophenyl)propanoic acid. As a key intermediate in various synthetic pathways, its accurate quantification is paramount. However, its unique chemical structure—possessing both an acidic carboxylic acid group and a polar nitroaromatic moiety—presents specific chromatographic challenges that can often lead to frustrating and inconsistent results.

This guide is structured to move beyond simple procedural lists. My goal is to equip you with the foundational knowledge and systematic troubleshooting strategies our team uses in the field. We will delve into the "why" behind common HPLC issues, enabling you to not only solve current problems but also to anticipate and prevent future ones. Here, you will find field-proven insights, detailed experimental protocols, and logical workflows designed to ensure your method is robust, reproducible, and reliable.

Section 1: Understanding the Analyte's Chemistry in HPLC

The chromatographic behavior of 2-Methyl-3-(4-nitrophenyl)propanoic acid is dictated by its key functional groups. Understanding these is the first step in troubleshooting.

  • Propanoic Acid Group (-COOH): This group makes the molecule acidic. In reversed-phase HPLC, the pH of the mobile phase will determine its ionization state. At a pH above its pKa, the carboxyl group will be deprotonated (-COO⁻), making the molecule more polar and resulting in shorter retention times. At a pH below its pKa, it will be in its neutral, more hydrophobic form, leading to longer retention. Inconsistent mobile phase pH is a primary cause of retention time drift for acidic compounds[1][2].

  • Nitro-Aromatic Group (-NO₂ on a Phenyl Ring): The phenyl ring provides hydrophobicity, contributing to retention on C18 and other reversed-phase columns. The nitro group is a strong electron-withdrawing group, which can lead to π-π interactions with certain stationary phases, like those with phenyl ligands[3]. This group also provides a strong chromophore, making UV detection highly effective.

The most common issue, peak tailing, often arises from the interaction of the acidic proton on the carboxyl group with active sites on the HPLC column's stationary phase, particularly residual silanols[4][5][6].

Section 2: Troubleshooting Guides & FAQs

This section addresses the most frequently encountered issues in a direct question-and-answer format.

FAQ 1: Why is my peak shape poor (severe tailing)?

Answer: Peak tailing for an acidic compound like 2-Methyl-3-(4-nitrophenyl)propanoic acid is overwhelmingly caused by secondary interactions between the analyte and the stationary phase[7][8]. The primary culprit is the interaction between the acidic proton of the propanoic acid group and ionized residual silanol groups (-Si-O⁻) on the silica surface of the column packing[4]. This is especially problematic when the mobile phase pH is not low enough to suppress the ionization of these silanols[4][6].

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph ACTION: Adjust Mobile Phase pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer ACTION: Increase buffer concentration to ensure stable pH check_buffer->increase_buffer No check_column Is column specifically designed for polar/acidic compounds (e.g., end-capped, polar-embedded)? check_buffer->check_column Yes increase_buffer->check_column change_column ACTION: Switch to a high-purity, end-capped C18 or a Phenyl-Hexyl column check_column->change_column No check_overload Is peak height near detector maximum? check_column->check_overload Yes end Peak Shape Improved change_column->end dilute_sample ACTION: Dilute sample and reinject check_overload->dilute_sample Yes check_overload->end No (Issue likely resolved) dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH to a range of 2.5-3.0. This ensures that both the analyte's carboxyl group and the column's residual silanol groups are fully protonated (neutral), eliminating the undesirable ionic interaction. See Protocol 1 for the correct procedure.

  • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible silanol groups, significantly improving peak shape for acidic and basic compounds[6][9].

  • Consider an Alternative Stationary Phase: A Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the analyte's nitro-aromatic ring, which can sometimes provide better peak shape and resolution from impurities[3].

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing[5][10]. To check this, dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was a contributing factor.

FAQ 2: Why are my retention times drifting or shifting unpredictably?

Answer: Retention time (RT) stability is critical for reliable quantification. Drifting or jumping RTs point to a lack of equilibrium or a change in the chromatographic conditions between runs[11]. For an ionizable compound like this, the most common causes are related to the mobile phase and column temperature[1][11].

Systematic Investigation of RT Shifts

Potential CauseDiagnostic CheckSolution
Inconsistent Mobile Phase Composition Is the RT shift gradual over a sequence (drift) or sudden (jump)? Gradual drift often suggests changing composition (e.g., evaporation of organic solvent). A sudden jump may indicate the wrong mobile phase was prepared or selected.Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Always purge all pump lines thoroughly (at least 5-10 mL) before starting a sequence to remove any residual solvents from previous analyses.[12]
Unstable Column Temperature Does your laboratory experience significant temperature fluctuations? Is the column compartment temperature controlled and stable? Even a few degrees change can alter retention times.Use a thermostatted column compartment and set it to a stable temperature, for example, 30°C or 35°C. Allow the column to fully equilibrate at this temperature before injecting (typically 15-30 minutes).[1][11][13]
Inadequate Column Equilibration Are you running a gradient method? Is the RT shift more pronounced in the first few injections of a sequence?Increase the column equilibration time between runs to ensure the stationary phase has returned to the initial conditions. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through.
Mobile Phase pH Drift Is your mobile phase buffered? If not, the absorption of atmospheric CO₂ can lower the pH of aqueous phases over time, changing the ionization state of the analyte.If precise RT is critical, use a buffer in the aqueous portion of your mobile phase. A 25 mM phosphate buffer adjusted to the target pH is a robust choice.[2][14][15]
Column Degradation Is the RT consistently decreasing over the column's lifetime, often accompanied by an increase in backpressure or peak broadening?This indicates the stationary phase is degrading or becoming fouled. First, try a column wash procedure. If this fails, the column must be replaced. Operating at extreme pH (<2 or >8) can accelerate this process for silica-based columns.[2][4]
FAQ 3: I am seeing unexpected peaks in my chromatogram. What are they and how do I get rid of them?

Answer: Extra or "ghost" peaks can originate from several sources: the sample itself (impurities, degradation products), carryover from previous injections, or contamination within the HPLC system.

Logical Flow for Diagnosing Extraneous Peaks

G start Unexpected Peak Observed inject_blank Step 1: Inject a Blank (Mobile Phase or Sample Solvent) start->inject_blank peak_present Is the peak present in the blank injection? inject_blank->peak_present system_issue Source: System Contamination (Mobile Phase, Ghost Peak, Carryover) peak_present->system_issue Yes sample_issue Source: Sample Related (Impurity, Degradant, Diluent) peak_present->sample_issue No troubleshoot_system Troubleshoot System: 1. Prepare fresh mobile phase. 2. Flush injector/sample loop. 3. Increase needle wash volume. system_issue->troubleshoot_system troubleshoot_sample Troubleshoot Sample: 1. Check sample preparation procedure. 2. Use fresh, high-purity solvent for dilution. 3. Investigate sample stability. sample_issue->troubleshoot_sample end Problem Identified troubleshoot_system->end troubleshoot_sample->end

Caption: Diagnostic workflow for identifying the source of unexpected peaks.

Common Sources and Solutions:

  • Carryover: If a peak from a previous, more concentrated sample appears in a subsequent injection, it's likely carryover.

    • Solution: Optimize the needle wash/rinse procedure in your autosampler method. Use a wash solvent that is strong enough to dissolve the analyte completely (e.g., a high percentage of acetonitrile or methanol).

  • Sample Diluent: If you dissolve your sample in a solvent that is much stronger than your mobile phase's starting conditions (e.g., 100% acetonitrile), it can cause peak distortion or splitting for early-eluting peaks[16].

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition[16][17].

  • System Contamination ("Ghost Peaks"): These are peaks that appear even when injecting a blank.

    • Solution: This points to contamination in the mobile phase, solvent lines, or a buildup of contaminants on the column. Prepare fresh mobile phase using HPLC-grade solvents and water[16]. If the problem persists, systematically flush the system and column.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is crucial for achieving reproducible results.

Protocol 1: Mobile Phase Preparation for Optimal Peak Shape

This protocol is designed to prepare a mobile phase that suppresses silanol interactions and ensures a stable pH.

  • Aqueous Phase Preparation (Mobile Phase A):

    • Measure 950 mL of high-purity, HPLC-grade water into a clean glass reservoir.

    • Carefully add 1.0 mL of concentrated (85%) phosphoric acid or 1.0 mL of formic acid. Rationale: Both acids will bring the pH well below 3.0, ensuring the analyte and silanol groups are protonated[6][18]. Phosphoric acid provides some buffering capacity, while formic acid is volatile and preferred for LC-MS applications[19].

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm filter to remove particulates that could damage the pump or column[20].

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. Filtering is generally not required if using high-quality solvents from a sealed bottle.

  • Degassing:

    • Degas both mobile phases for 10-15 minutes using an online degasser, sonication, or helium sparging. Rationale: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations, baseline noise, and retention time instability[20].

Protocol 2: System Suitability Testing (SST)

SST is a self-validating check to ensure your HPLC system is performing correctly before analyzing samples. It should be run at the beginning of every analytical sequence.

  • Prepare a System Suitability Solution: Create a solution of your 2-Methyl-3-(4-nitrophenyl)propanoic acid standard at a concentration that gives a strong detector response (e.g., 50-100 µg/mL).

  • Perform Replicate Injections: Inject the SST solution five or six times consecutively.

  • Evaluate Key Parameters:

SST ParameterAcceptance CriteriaCommon Cause of Failure
Retention Time (RT) %RSD ≤ 1.0%Inadequate column equilibration, unstable temperature, pump issue[1].
Peak Area %RSD ≤ 2.0%Injector issue (leaks, air bubbles), inconsistent sample volume.
Tailing Factor (T) ≤ 1.5Poor mobile phase pH, column degradation, column overload[7].
Theoretical Plates (N) ≥ 2000Column degradation, extra-column volume, flow rate too high.
  • Action: If any parameter fails, you must troubleshoot the issue (e.g., remake mobile phase, check for leaks, equilibrate the column longer) and repeat the SST until it passes before proceeding with sample analysis.

Section 4: References

  • Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Taylor & Francis Online. [Link]

  • How to fix a shifting retention time of peaks in hplc? ResearchGate. [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. LinkedIn. [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. ChromaNik. [Link]

  • Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. ScholarBank@NUS. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • The LCGC Blog: Retention Shifts in HPLC. Chromatography Online. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

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  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

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  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

    • Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • 2-methyl-3-(4-nitrophenyl)propanoic acid | 66735-03-3. LookChem. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • 2-(4-Methyl-3-nitrophenyl)propanoic acid. PubChem. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. LCGC. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Alwsci. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • 2-Methyl-3-(4-methylphenyl)propanoic acid. PubChem. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Cheméo. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester. NIST WebBook. [Link]

  • Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. PMC. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

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Technical Support Center: Synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure the successful synthesis of this important compound. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate potential pitfalls and optimize your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid. We have identified the most probable causes for each issue and provided step-by-step solutions.

Issue 1: Low Yield of the Desired Product

Probable Cause 1: Inefficient Nitration of 2-Methyl-3-phenylpropanoic acid

The direct nitration of 2-methyl-3-phenylpropanoic acid is a common synthetic route. However, the reaction conditions must be carefully controlled to favor the formation of the desired para-isomer and prevent side reactions.

Solutions:

  • Control of Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent (a mixture of nitric acid and sulfuric acid) to minimize the formation of undesired ortho and meta isomers, as well as oxidation byproducts.[1][2]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-methyl-3-phenylpropanoic acid to ensure a controlled reaction rate and prevent localized overheating.

  • Use of Acetic Anhydride: Consider using acetic anhydride as a solvent and reagent. It can react with nitric acid to form acetyl nitrate, a milder nitrating agent, which can improve the selectivity for the para-isomer.[3]

Probable Cause 2: Incomplete Hydrolysis of the Nitrile Precursor

If you are synthesizing the target compound via the hydrolysis of 2-methyl-3-(4-nitrophenyl)propionitrile, incomplete reaction is a common cause of low yield.

Solutions:

  • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature. Acid- or base-catalyzed hydrolysis often requires heating under reflux for several hours.[4][5]

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis.[6][7] If one condition gives a low yield, consider trying the other. For instance, if acidic hydrolysis is sluggish, switching to a strong base like sodium hydroxide might be more effective.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting nitrile and the formation of the carboxylic acid.

Issue 2: Presence of Impurities in the Final Product

Probable Cause 1: Formation of Isomeric Byproducts during Nitration

The nitration of a substituted benzene ring can lead to the formation of ortho, meta, and para isomers. In the case of 2-methyl-3-phenylpropanoic acid, the directing effects of the alkyl group can lead to a mixture of products.

Solutions:

  • Purification by Recrystallization: The desired 4-nitro isomer can often be separated from other isomers by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the isomers. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically effective.

Probable Cause 2: Presence of the Amide Intermediate from Incomplete Nitrile Hydrolysis

A common impurity when using the nitrile hydrolysis route is the corresponding amide, 2-methyl-3-(4-nitrophenyl)propanamide.[6][8]

Solutions:

  • Forcing Hydrolysis Conditions: If the amide is present, you can attempt to force the hydrolysis to completion by extending the reaction time or increasing the concentration of the acid or base.

  • Purification: The carboxylic acid product can be separated from the neutral amide impurity by extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure carboxylic acid.

Issue 3: Unwanted Reduction of the Nitro Group

Probable Cause: Use of Incompatible Reagents

In some synthetic routes, particularly those involving catalytic hydrogenation or certain metal-based reagents, the nitro group can be unintentionally reduced to an amino group.[9][10]

Solutions:

  • Avoid Strong Reducing Agents: If the nitro group needs to be preserved, avoid using strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under harsh conditions.[10][11]

  • Chemoselective Reagents: If a reduction is necessary elsewhere in the molecule, choose a chemoselective reducing agent that will not affect the nitro group. For example, sodium borohydride is generally not strong enough to reduce a nitro group.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-Methyl-3-(4-nitrophenyl)propanoic acid?

While several methods exist, the malonic ester synthesis is often a reliable and versatile approach.[12][13][14] This method involves the alkylation of a methylmalonic ester with 4-nitrobenzyl halide, followed by hydrolysis and decarboxylation. This route offers good control over the final structure.

Q2: Can I use the Heck reaction to synthesize a precursor for this compound?

Yes, the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, can be a powerful tool.[15][16][17] For instance, you could couple 4-bromonitrobenzene with an appropriate methyl-substituted alkene to form a precursor that can then be converted to the desired carboxylic acid.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q4: What are the key safety precautions I should take during this synthesis?

  • Handling of Nitrating Agents: Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling of Solvents: Many organic solvents are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly.

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route

Step 1: Alkylation of Diethyl Methylmalonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl methylmalonate dropwise at room temperature.

  • After the addition is complete, add 4-nitrobenzyl bromide portion-wise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude diethyl 2-methyl-2-(4-nitrobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the ester groups.

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for another 2-4 hours to induce decarboxylation.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-Methyl-3-(4-nitrophenyl)propanoic acid.

Visualizing Reaction Mechanisms

Main Synthetic Pathway: Malonic Ester Synthesis

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Start Diethyl Methylmalonate Enolate Enolate Formation (NaOEt) Start->Enolate Alkylation Alkylation with 4-Nitrobenzyl Bromide Enolate->Alkylation Product1 Diethyl 2-methyl-2- (4-nitrobenzyl)malonate Alkylation->Product1 Hydrolysis Hydrolysis (NaOH, H₂O) Product1->Hydrolysis Diacid Malonic Diacid Intermediate Hydrolysis->Diacid Decarboxylation Decarboxylation (H₃O⁺, Heat) Diacid->Decarboxylation FinalProduct 2-Methyl-3-(4-nitrophenyl) propanoic acid Decarboxylation->FinalProduct

Caption: Malonic ester synthesis of the target compound.

Common Side Reaction: Incomplete Nitrile Hydrolysis

Nitrile_Hydrolysis Nitrile 2-Methyl-3-(4-nitrophenyl) propionitrile Amide Amide Intermediate (Incomplete Hydrolysis) Nitrile->Amide H₃O⁺ or OH⁻ (Mild Conditions) CarboxylicAcid Desired Carboxylic Acid (Complete Hydrolysis) Amide->CarboxylicAcid H₃O⁺ or OH⁻ (Forced Conditions)

Caption: Incomplete hydrolysis of the nitrile precursor.

Quantitative Data Summary

ParameterNitration RouteMalonic Ester RouteNitrile Hydrolysis Route
Typical Yield 50-70%60-80%70-90% (if starting nitrile is pure)
Key Reagents HNO₃, H₂SO₄Diethyl methylmalonate, NaOEt, 4-nitrobenzyl bromide2-methyl-3-(4-nitrophenyl)propionitrile, H₂SO₄ or NaOH
Common Impurities Isomeric nitro compoundsDialkylated malonic esterAmide intermediate

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid|66735-03-3. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • Hunt, I. (n.d.). Malonic Ester Synthesis. University of Calgary. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • PatSnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. [Link]

  • Navarrete-Vázquez, G., et al. (2009). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o342. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (2009).
  • CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method. (2015).
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (1981).
  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • SIELC Technologies. (2018). Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester. [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • Schwalm, C. S., Ferrari, J., & Correia, C. R. D. (2011). Synthetic Studies Towards Arylpyrrole Derivatives via Heck-Matsuda Reaction. Semantic Scholar. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: 2-Methyl-3-(4-nitrophenyl)propanoic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-2M3NP-OPT
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Scaffold Potential

You are working with 2-Methyl-3-(4-nitrophenyl)propanoic acid , a critical phenylpropanoic acid scaffold. This structural motif is the backbone for a class of PPAR agonists (Peroxisome Proliferator-Activated Receptors) used in metabolic disorder treatments (e.g., dyslipidemia, Type 2 diabetes) and is a precursor for metalloprotease inhibitors.

However, the "native" molecule presents three distinct challenges in a drug discovery context:

  • Toxicological Liability: The nitro group (

    
    ) is a metabolic alert.
    
  • Stereochemical Dilution: The racemic

    
    -methyl center dilutes potency.
    
  • Bioavailability: High lipophilicity results in poor aqueous solubility (BCS Class II behavior).

This guide provides technical protocols to systematically resolve these issues.

Module 1: SAR & Chemical Modification (Design Phase)

User Query: "The nitro group is showing toxicity in my microsomal stability assays. How do I retain potency while improving safety?"

Technical Insight: The nitro group is a strong electron-withdrawing group (EWG) that likely drives binding affinity via electrostatic interactions or hydrogen bonding with residues like Serine or Threonine in the target pocket (e.g., PPAR Ligand Binding Domain). However, aromatic nitro groups are susceptible to nitro-reductases, leading to reactive hydroxylamines and nitrosoamines, which are potential carcinogens [1].

Troubleshooting Protocol: Bioisosteric Replacement Do not simply remove the nitro group; replace it to maintain the electronic landscape.

Replacement GroupElectronic Effect (

)
Metabolic StabilitySteric ImpactRecommendation
Trifluoromethyl (

)
Strong EWG (+0.54)HighModeratePrimary Choice. Bioisostere of choice for nitro groups in PPAR agonists [2].
Pentafluorosulfanyl (

)
Very Strong EWG (+0.68)Very HighHighUse if the binding pocket is large/hydrophobic.
Nitrile (

)
Strong EWG (+0.66)ModerateLowUse if steric bulk is restricted.

Recommended Workflow (SAR Logic):

SAR_Optimization Start Lead Scaffold: 2-Methyl-3-(4-nitrophenyl)propanoic acid Decision Metabolic Liability? Start->Decision PathA Replace -NO2 with -CF3 (Maintain Electronics) Decision->PathA Yes (Direct Agonist) PathB Replace -NO2 with -SF5 (Enhance Lipophilicity) Decision->PathB Yes (Hydrophobic Pocket) PathC Reduce -NO2 to -NH2 (Create Linker Handle) Decision->PathC No (Intermediate Use) Outcome1 Improved Microsomal Stability (PPAR Agonist Profile) PathA->Outcome1 PathB->Outcome1 Outcome2 Scaffold for Fragment Coupling (Protease Inhibitors) PathC->Outcome2

Figure 1: Strategic decision tree for optimizing the 4-nitrophenyl moiety based on intended pharmacological endpoint.

Module 2: Stereochemical Purity (Chiral Resolution)

User Query: "My racemic compound has an of 500 nM. Literature suggests the (S)-enantiomer should be nanomolar. How do I separate them efficiently?"

Technical Insight: The


-methyl group creates a chiral center. In phenylpropanoic acid derivatives (like PPAR agonists), the (S)-enantiomer  is typically the eutomer (active form) because it allows the carboxyl headgroup to align correctly with the receptor's activation function helix (AF-2) [3]. The (R)-enantiomer often acts as a distomer (inactive) or competitive antagonist.

Protocol: Enzymatic Kinetic Resolution Chemical synthesis of chiral centers is expensive. Enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is the industry standard for


-methyl carboxylic esters.

Step-by-Step Methodology:

  • Esterification: Convert your acid (2-Methyl-3-(4-nitrophenyl)propanoic acid) to its ethyl ester using standard Fischer esterification (EtOH,

    
    , reflux).
    
  • Biocatalytic Hydrolysis:

    • Solvent: Phosphate Buffer (pH 7.[1]0) / Acetone (9:1 v/v).

    • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol substrate.

    • Conditions: Stir at

      
      . Monitor via Chiral HPLC.
      
  • Mechanism: The lipase preferentially hydrolyzes the (S)-ester back to the (S)-acid , leaving the (R)-ester untouched [4].

  • Workup:

    • Basify to pH 8.0

      
       Extract with Ethyl Acetate (removes (R)-ester).
      
    • Acidify aqueous layer to pH 2.0

      
       Extract with Ethyl Acetate (recovers pure (S)-acid).
      

Visualizing the Separation:

Enzymatic_Resolution Racemate Racemic Ethyl Ester (R/S Mixture) Biocat Biocatalysis (CAL-B Lipase, pH 7.0) Racemate->Biocat Hydrolysis Separation Liquid-Liquid Extraction (pH Adjustment) Biocat->Separation OrganicPhase Organic Phase (pH 8) Contains: (R)-Ester Separation->OrganicPhase Unreacted Distomer AqueousPhase Aqueous Phase (pH 8) Contains: (S)-Carboxylate Separation->AqueousPhase Hydrolyzed Eutomer FinalProd Acidification -> Extraction Yields: Pure (S)-Acid AqueousPhase->FinalProd

Figure 2: Kinetic resolution workflow to isolate the biologically active (S)-enantiomer using lipase selectivity.

Module 3: Solubility & Formulation (Delivery Phase)

User Query: "The compound crashes out in aqueous buffer during cell-based assays. How can I keep it in solution?"

Technical Insight: Phenylpropanoic acids are lipophilic. The nitro group adds polarity but also crystalline lattice energy, often leading to high melting points and poor water solubility. To enhance biological activity in vitro and in vivo, you must disrupt the crystal lattice [5].

Troubleshooting Guide: Solubility Enhancement

TechniqueProtocol SummaryFold-Increase (Approx)
Salt Formation React acid with Meglumine or L-Arginine (1:1 molar ratio) in methanol; evaporate.10x - 50x
Hydrotropy Dissolve compound in 2M Urea or Sodium Benzoate solution before diluting into assay media.5x - 20x
Solid Dispersion Solvent evaporation method using PVP K30 or PEG 6000 (see below).50x - 100x

Protocol: Preparation of Amorphous Solid Dispersion (ASD) This is the most effective method for this scaffold.

  • Dissolution: Dissolve 100 mg of 2-Methyl-3-(4-nitrophenyl)propanoic acid and 400 mg of PVP K30 (Polyvinylpyrrolidone) in minimal ethanol.

  • Solvent Removal: Rotary evaporate at

    
     under vacuum until a dry foam forms.
    
  • Drying: Desiccate under high vacuum for 24 hours to remove residual solvent.

  • Pulverization: Grind the foam into a fine powder.

  • Validation: Verify the loss of crystallinity using DSC (Differential Scanning Calorimetry) - the sharp melting peak of the acid should disappear.

References

  • Pasternak, A., et al. (2019). "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group."[2][3] Journal of Medicinal Chemistry. Link

  • Miyachi, H. (2008).[4] "Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs)." Biological and Pharmaceutical Bulletin. Link

  • Nomura, M., et al. (2003). "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human PPAR alpha activators." Journal of Medicinal Chemistry. Link

  • Banerji, A., et al. (1995).[5] "Enzymes as a tool for optical resolution of alpha-methyl phenylacetic acid derivatives." Proceedings of the Indian Academy of Sciences. Link[5]

  • Singh, J., et al. (2013). "Solubility Enhancement by Solid Dispersion Method: A Review." Journal of Drug Delivery and Therapeutics. Link

Sources

Technical Support Center: 2-Methyl-3-(4-nitrophenyl)propanoic Acid Stability & Degradation

[2][3][4]

Status: Active | Role: Senior Application Scientist | Ticket: #D-MNPA-001[3][4]

Executive Summary & Compound Profile

User Query: "What are the critical stability risks for 2-Methyl-3-(4-nitrophenyl)propanoic acid during storage and processing?"

Technical Response: 2-Methyl-3-(4-nitrophenyl)propanoic acid (MNPA) is a bifunctional intermediate containing a nitro-aromatic core and a sterically hindered carboxylic acid tail.[2][3][4] Its degradation profile is dominated by three primary vectors: Nitro-reduction , Benzylic Oxidation , and Alpha-Chiral Racemization .[1][4]

PropertySpecificationCritical Stability Note
CAS No. 66735-03-3Verify against CoA; specific isomers (R/S) degrade differently.
Molecular Weight 209.20 g/mol Shifts to ~179.2 (Amine) or ~165.2 (Decarboxylated) upon degradation.[2][4]
Functional Groups Nitro (-NO₂), Carboxyl (-COOH)Nitro group is the primary failure point under reducing conditions.[2][3][4]
Chirality Alpha-carbon (C2)High risk of racemization in basic or high-temp environments.[2][3][4]

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram after leaving the sample in solution."

Diagnosis: Photochemical or Chemical Reduction (Nitro to Amine) Root Cause: The nitro group on the phenyl ring is susceptible to reduction, converting MNPA to 3-(4-aminophenyl)-2-methylpropanoic acid .[3][4] This is common if the sample was exposed to light or trace reducing agents (e.g., metallic impurities in solvents).[1][2] Action Plan:

  • Check Absorbance: The amino-derivative typically shifts the

    
     (UV absorbance) significantly compared to the nitro-parent.[4]
    
  • Solvent Audit: Ensure solvents are free of peroxides or trace metals (Fe, Zn) which catalyze reduction.[1][2]

  • Shielding: Store solid and solution samples in amber glassware.

Issue 2: "My enantiomeric excess (ee%) is dropping during recrystallization."

Diagnosis: Alpha-Carbon Racemization Root Cause: The C2 position (alpha to the carboxyl) possesses an acidic proton.[4] In the presence of base (even weak bases) or high heat, this proton can be abstracted, forming a planar enolate intermediate that reprotonates indiscriminately, leading to racemization.[1][2] Action Plan:

  • pH Control: Maintain pH < 5 during processing. Avoid strong bases (NaOH, KOH) for extraction if possible; use mild buffers.[1][2]

  • Temperature Limit: Do not exceed 60°C for prolonged periods during drying.

Issue 3: "The solid material is darkening from off-white to yellow/brown."[3][4]

Diagnosis: Photolytic Surface Degradation Root Cause: Nitro-aromatics undergo intermolecular charge-transfer complex formation or rearrangement to nitroso-intermediates upon UV exposure, leading to "browning."[1][3][4] Action Plan:

  • Physical Inspection: If the color change is superficial, recrystallize to remove the surface degradation layer.[1]

  • Storage: Switch to double-bagged, foil-lined containers stored at 2-8°C.

Deep Dive: Degradation Pathways

The following diagram illustrates the mechanistic pathways for MNPA degradation.

Pathway Visualization (Graphviz)[2][4]

MNPA_DegradationMNPA2-Methyl-3-(4-nitrophenyl)propanoic acid(Parent)NitrosoNitroso Intermediate(Transient)MNPA->NitrosoReduction (Zn/HCl, H2/Pd) or PhotolysisEnolatePlanar EnolateIntermediateMNPA->EnolateBase (OH-) / HeatAlpha-proton abstractionDecarb1-Ethyl-4-nitrobenzene(Thermal Product)MNPA->DecarbThermal (>150°C)- CO2Amine3-(4-aminophenyl)-2-methylpropanoic acid(Primary Impurity)Nitroso->AmineComplete ReductionRacemate(R/S)-Racemic MixtureEnolate->RacemateReprotonation

Figure 1: Mechanistic degradation tree of 2-Methyl-3-(4-nitrophenyl)propanoic acid showing reduction, racemization, and decarboxylation vectors.[1][2][3][4]

Detailed Mechanisms[2][3]
  • Nitro Reduction (Primary Chemical Risk): The nitro group (

    
    ) is an electron-withdrawing group.[2][3][4] Under reductive stress (e.g., hydrogenation conditions intended for other parts of a synthesis, or contact with active metals), it reduces sequentially to the nitroso (
    
    
    ), hydroxylamine (
    
    
    ), and finally the amine (
    
    
    ) [1].[1][2]
    • Impact: Drastic change in solubility and polarity.[1][4] The amine is basic and may co-precipitate with the acid parent as a zwitterionic salt.

  • Alpha-Racemization (Primary Process Risk): The methyl group at the 2-position creates a chiral center.[3][4] The acidity of the alpha-proton is enhanced by the carbonyl group. Removal of this proton generates an achiral enolate.[1] Upon quenching, the proton can return from either face, destroying optical purity [2].[1]

  • Thermal Decarboxylation: While less common than in beta-keto acids, phenylpropanoic acids can decarboxylate at high temperatures (>150°C), releasing

    
     and forming the corresponding ethyl-nitrobenzene derivative.[1][2][4] This is irreversible [3].
    

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.[2][4]

Objective: Generate primary degradation products to confirm HPLC retention times.

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, Reflux4-6 HoursMinor hydrolysis; check for decarboxylation.[1][3][4]
Base Hydrolysis 1N NaOH, 60°C2-4 HoursHigh Risk: Induces racemization rapidly.[1][3][4]
Oxidation 3%

, RT
24 HoursN-oxide formation (if amine present); Benzylic oxidation.[1][2][4]
Reduction Zn dust / Acetic Acid1 HourRapid conversion to Amino-derivative .
Thermal Solid state, 80°C7 DaysSurface oxidation; bulk stability check.[1]
Photolytic UV (1.2M lux hours)~24 HoursNitro-group rearrangement; darkening.[2][3][4]
Protocol B: HPLC Method for Impurity Detection

Standardized method for separating the parent from the amino-impurity.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1][2]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, sharpening the peak).[2]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient:

    • 0 min: 90% A / 10% B[2][3]

    • 15 min: 10% A / 90% B (Linear Ramp)[2][4]

    • 20 min: 10% A / 90% B[2]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 270 nm (Nitro absorbance) and 210 nm (General).[2][4]

    • Note: The Amino-impurity will elute significantly earlier (lower retention time) due to increased polarity and basicity compared to the nitro-parent.[3][4]

References

  • Ju, K. S., & Parales, R. E. (2010).[1][2] Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]2]

  • Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][4] (Chapter 4: Stereochemistry & Chapter 16: Enolates). [Link]2]

  • Chmielewski, M. J., et al. (2016).[1][2] Coupling of the decarboxylation of 2-cyano-2-phenylpropanoic acid to large-amplitude motions. Angewandte Chemie International Edition. [Link]2]

  • PubChem. (n.d.).[4] Compound Summary: 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS 66735-03-3).[2][3][4][6] National Library of Medicine.[1] [Link]

Validation & Comparative

comparative analysis of 2-Methyl-3-(4-nitrophenyl)propanoic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Defined

2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 66735-03-3) represents a critical scaffold in medicinal chemistry, distinct from its widely known regioisomer, the NSAID-like 2-(4-nitrophenyl)propanoic acid. While the latter belongs to the "profen" class (2-arylpropionic acids) inhibiting COX enzymes, the title compound is a 3-arylpropionic acid (hydrocinnamic acid) derivative.

This structural distinction dictates its utility: rather than anti-inflammatory activity, the 2-methyl-3-aryl scaffold serves as a privileged pharmacophore for:

  • Matrix Metalloproteinase (MMP) Inhibitors: When converted to hydroxamic acids.

  • Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) sequence when functionalized.

  • Peptidomimetics: Acting as a precursor to

    
    -methyl-substituted amino acids (e.g., 
    
    
    
    -methyl-phenylalanine analogs), which resist proteolytic degradation.

This guide compares the title compound against its direct structural analogs to assist in lead optimization and synthetic route selection.

Comparative Analysis of Analogs

The following table contrasts the physicochemical and functional properties of the title compound with its non-methylated parent and its regioisomer.

Table 1: Physicochemical & Functional Comparison
FeatureTarget Compound Analog A (Parent) Analog B (Regioisomer)
Name 2-Methyl-3-(4-nitrophenyl)propanoic acid 3-(4-Nitrophenyl)propanoic acid2-(4-Nitrophenyl)propanoic acid
Structure Class

-Methyl Hydrocinnamic Acid
Hydrocinnamic AcidHydratropic Acid (

-Aryl)
CAS Number 66735-03-316642-79-816642-79-8 (Generic) / 19910-33-9
Molecular Weight 209.20 g/mol 195.17 g/mol 209.20 g/mol
Chirality Yes (C2 position)NoYes (C2 position)
LogP (Predicted) ~1.85~1.38~1.80
pKa (Acid) ~4.6~4.5~4.2 (Inductive effect of aryl)
Metabolic Stability High (

-methyl blocks

-oxidation)
Low (Susceptible to

-oxidation)
Moderate (Glucuronidation)
Key Application Peptidomimetics, MMP InhibitionChromogenic substrates, LinkersNSAID development (COX inhibition)

Expert Insight: The introduction of the


-methyl group in the target compound is not merely structural; it significantly enhances metabolic stability by blocking the standard 

-oxidation pathway that degrades linear fatty acids and hydrocinnamic acids. This makes it a superior choice for in vivo probes compared to Analog A.

Synthetic Pathways & Mechanism

The synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid requires precise carbon-carbon bond formation to establish the


-methyl- 

-aryl skeleton. Unlike Analog B (which uses aryl-migration or direct arylation), the target compound is best synthesized via Malonic Ester Alkylation .
Figure 1: Synthetic Workflow (Malonate Route)

SynthesisPath Start Diethyl Methylmalonate Intermediate Diester Intermediate (Alkylated) Start->Intermediate SN2 Alkylation Reagent 4-Nitrobenzyl Bromide (NaH / THF) Reagent->Intermediate Hydrolysis Hydrolysis (NaOH / EtOH) Intermediate->Hydrolysis Saponification Decarb Decarboxylation (140°C, Heat) Hydrolysis->Decarb -CO2 Product 2-Methyl-3-(4-nitrophenyl) propanoic acid Decarb->Product Yield ~75%

Caption: Step-wise construction of the scaffold preventing regioisomer contamination.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid via the Methylmalonate route. Scale: 10 mmol Expected Yield: 70-80%

Phase 1: Alkylation
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Add Sodium Hydride (60% in oil, 12 mmol, 480 mg) to dry THF (30 mL). Cool to 0°C.

  • Addition: Dropwise add Diethyl methylmalonate (10 mmol, 1.74 g) . Stir for 30 min at 0°C until H₂ evolution ceases (Solution becomes clear/yellow).

  • Coupling: Add 4-Nitrobenzyl bromide (10 mmol, 2.16 g) dissolved in THF (10 mL) dropwise.

  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide spot (

    
    ) should disappear.
    
Phase 2: Hydrolysis & Decarboxylation
  • Quench: Cool mixture, quench with saturated NH₄Cl, and extract with EtOAc (3 x 20 mL). Dry organic layer (MgSO₄) and concentrate to yield the crude diester oil.

  • Saponification: Dissolve crude oil in Ethanol (20 mL) and 6M NaOH (10 mL). Reflux for 3 hours.

  • Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH 1. The dicarboxylic acid intermediate may precipitate.

  • Decarboxylation: Heat the crude dicarboxylic acid neat (no solvent) or in high-boiling solvent (e.g., xylene) at 140-160°C for 2 hours until CO₂ evolution stops.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Validation Metrics:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic doublet for the

    
    -methyl group (
    
    
    
    ppm) and the ABX system of the methylene protons (
    
    
    ppm).
  • Melting Point: Distinct from the unmethylated analog (check literature values, typically higher due to methyl packing).

Biological Applications & Signaling Pathways

The nitro group on the phenyl ring acts as a "masked" amine. In drug development, this scaffold is frequently reduced to the amine to participate in hydrogen bonding within enzyme active sites.

Figure 2: Pharmacological Activation Pathway

BioActivity Prodrug 2-Methyl-3-(4-nitrophenyl) propanoic acid Reduction Nitro Reduction (Fe/HCl or H2/Pd) Prodrug->Reduction Amine Amino-Derivative (Active Pharmacophore) Reduction->Amine Target1 Integrin Antagonism (RGD Mimetic) Amine->Target1 + Arginine Mimic Target2 MMP Inhibition (Zinc Binding) Amine->Target2 + Hydroxamic Acid

Caption: The nitro-compound serves as a stable precursor to biologically active amino-derivatives.

Key Application: MMP Inhibition

The 2-methyl substituent is critical here. In Matrix Metalloproteinase inhibitors (e.g., Batimastat analogs), the


-substituent (P1' position) fits into the hydrophobic S1' pocket of the enzyme. The (R)-configuration  of the methyl group usually provides superior binding affinity compared to the (S)-isomer or the non-methylated analog.

References

  • PubChem Compound Summary. (2025). 2-(4-Methyl-3-nitrophenyl)propanoic acid and Analogs. National Center for Biotechnology Information. [Link]

  • LookChem. (2025). 2-methyl-3-(4-nitrophenyl)propanoic acid Properties and Synthesis. [Link]

  • PrepChem. (2025).[1] Synthesis of 2-(4-nitrophenyl)propionic acid (Analogous Methodology). [Link]

  • EPA CompTox Dashboard. (2025). Physicochemical Properties of Nitro-phenylpropanoic acid derivatives. [Link]

Sources

Validating the Mechanism of Action of 2-Methyl-3-(4-nitrophenyl)propanoic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the hypothesized MoA of 2-Methyl-3-(4-nitrophenyl)propanoic acid. Given its structural similarity to a well-established class of drugs, we will proceed with a focused and scientifically rigorous validation strategy.

Introduction: Structural Clues and a Plausible Hypothesis

2-Methyl-3-(4-nitrophenyl)propanoic acid belongs to the arylpropionic acid class of compounds. This structural family includes widely-used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2] The primary mechanism of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain signaling.[1] Therefore, a logical starting hypothesis is that 2-Methyl-3-(4-nitrophenyl)propanoic acid also functions as a COX inhibitor.

This guide will outline a systematic approach to test this hypothesis, beginning with direct enzyme inhibition assays and progressing to cell-based models to confirm its effects in a biological context. We will also compare its potential activity profile against known COX inhibitors to understand its selectivity and potential therapeutic window.

Experimental Workflow for MoA Validation

A multi-faceted approach is essential to build a robust body of evidence for the compound's MoA. The following workflow is designed to provide a comprehensive understanding of the compound's biological activity.

MOA_Validation_Workflow cluster_in_vitro In Vitro Biochemical Assays cluster_cell_based Cell-Based Assays cluster_comparison Comparative Analysis a COX-1 & COX-2 Inhibition Assays b Kinetic Enzyme Assays a->b Determine inhibition type c Prostaglandin E2 (PGE2) Quantification a->c Confirm cellular efficacy f Comparison with Known COX Inhibitors a->f Benchmark against standards d Cell Viability/Toxicity Assays c->d Assess therapeutic window e Upstream/Downstream Signaling Analysis c->e Elucidate pathway effects

Caption: Experimental workflow for validating the mechanism of action.

In Vitro Biochemical Assays: Direct Target Engagement

The initial step is to determine if 2-Methyl-3-(4-nitrophenyl)propanoic acid directly interacts with its putative targets, the COX-1 and COX-2 enzymes.

COX-1 and COX-2 Inhibition Assays

These assays are fundamental to establishing whether the compound can inhibit the enzymatic activity of the COX isoforms. A variety of commercially available assay kits can be used for this purpose, typically employing a colorimetric or fluorometric readout.

Experimental Protocol: COX Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (2-Methyl-3-(4-nitrophenyl)propanoic acid) at various concentrations. Include known COX inhibitors as positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2) and a vehicle control (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the test compound or control compounds to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 5 minutes), stop the reaction and add the developing reagents according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Methyl-3-(4-nitrophenyl)propanoic acidExperimentalExperimentalCalculated
Ibuprofen (Non-selective)~15~25~0.6
Celecoxib (COX-2 selective)>100~0.04>2500

Note: The values for ibuprofen and celecoxib are approximate and can vary depending on the assay conditions.

Cell-Based Assays: Confirming a Cellular Mechanism

While in vitro assays confirm direct target engagement, cell-based assays are crucial for verifying that the compound can exert its effect within a cellular environment.[3][4]

Prostaglandin E2 (PGE2) Quantification

COX enzymes are responsible for the synthesis of prostaglandins. A downstream functional assay can measure the production of PGE2, a key inflammatory mediator, in cells stimulated to produce prostaglandins.

Experimental Protocol: Cellular PGE2 Assay

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells) in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Methyl-3-(4-nitrophenyl)propanoic acid or control compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the effect of the compound on PGE2 production and calculate its EC50 value (the concentration of the compound that produces 50% of the maximal response).

Data Presentation: Inhibition of Cellular PGE2 Production

CompoundPGE2 Inhibition EC50 (µM)
2-Methyl-3-(4-nitrophenyl)propanoic acidExperimental
IbuprofenExperimental
CelecoxibExperimental

Comparative Analysis and Interpretation

The data gathered from these experiments will allow for a comprehensive comparison of 2-Methyl-3-(4-nitrophenyl)propanoic acid with established COX inhibitors.

  • Potency: The IC50 and EC50 values will determine the potency of the compound.

  • Selectivity: The ratio of COX-1 to COX-2 IC50 values will indicate its selectivity. A higher selectivity index suggests a preference for inhibiting COX-2, which can be associated with a reduced risk of gastrointestinal side effects.[1]

  • Cellular Efficacy: A strong correlation between the biochemical IC50 and the cellular EC50 values will provide confidence that the observed cellular effect is due to the direct inhibition of the target enzyme.

Advanced Mechanistic Studies

Should the initial hypothesis be confirmed, further studies can provide deeper insights into the compound's MoA.

  • Kinetic Enzyme Assays: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Upstream/Downstream Signaling Analysis: Techniques such as Western blotting can be used to examine the phosphorylation status of key signaling proteins in pathways affected by prostaglandins, such as the PI3K/AKT pathway.[5]

  • In Vivo Models of Inflammation: Animal models of inflammation (e.g., carrageenan-induced paw edema) can be used to assess the compound's anti-inflammatory efficacy in a whole-organism context.

Conclusion

This guide provides a structured and logical framework for validating the hypothesized mechanism of action of 2-Methyl-3-(4-nitrophenyl)propanoic acid as a COX inhibitor. By employing a combination of in vitro biochemical and cell-based assays, and by comparing its activity profile to well-characterized drugs, researchers can build a robust data package to support its potential as a novel therapeutic agent. This systematic approach ensures scientific rigor and provides the necessary evidence to advance the compound through the drug development pipeline.

References

  • LookChem. 2-methyl-3-(4-nitrophenyl)propanoic acid | 66735-03-3. [Link]

  • Iqbal, U., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10. [Link]

  • ResearchGate. (2016). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • IRBM. Biochemical & Cell-based Assays. [Link]

  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]

  • MDPI. (2023). The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. [Link]

Sources

Publish Comparison Guide: In Vivo Validation of 2-Methyl-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation of 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 66735-03-3), a bioactive small molecule scaffold with reported antiproliferative properties. This guide is structured to assist researchers in transitioning this compound from in vitro hits to in vivo proof-of-concept.

Executive Summary & Compound Profile

2-Methyl-3-(4-nitrophenyl)propanoic acid is a functionalized phenyl-propanoic acid derivative. Structurally, it shares the


-methyl-carboxylic acid motif found in NSAIDs (e.g., Ibuprofen, Flurbiprofen) and the nitro-aromatic pharmacophore often utilized in reductive prodrug strategies or as a precursor to amino-phenylalanine analogs.

Recent screening data identifies this compound as a "versatile small molecule scaffold" with distinct antiproliferative activity against cancer cell lines. Unlike standard chemotherapeutics that often target DNA directly (e.g., alkylating agents), the structural rigidity and polarity of this compound suggest a mechanism involving enzyme inhibition (likely metalloproteases or specific dehydrogenases) or metabolic modulation .

Comparative Landscape

To validate its performance, this compound must be benchmarked against established agents with overlapping structural or functional profiles.

Feature2-Methyl-3-(4-nitrophenyl)propanoic acid 4-Phenylbutyric Acid (4-PBA) Flurbiprofen
Primary Class Novel Antiproliferative ScaffoldHDAC Inhibitor / ChaperoneNSAID (COX Inhibitor)
Key Moiety Nitro-phenyl +

-Methyl Acid
Phenyl-alkyl AcidFluoro-biphenyl +

-Methyl Acid
Mechanism Target for Validation (Antiproliferative)Histone Deacetylation / Stress ReliefCOX-1/COX-2 Inhibition
Bioavailability Predicted: High (Lipophilic Acid)High (Rapid Absorption)>90% (Oral)
Toxicity Risk Nitro-reduction (Hepatotoxicity potential)Low (Ammonia scavenger)GI Ulceration / Renal

In Vivo Validation Strategy

The validation of this compound requires a rigorous three-phase workflow: Formulation Optimization , Pharmacokinetic (PK) Profiling , and Efficacy Evaluation in tumor xenograft models.

Phase I: Formulation & Stability

Challenge: The free acid form has poor water solubility at neutral pH. Solution: Convert to a sodium salt or use a co-solvent system to ensure consistent dosing without precipitation in the peritoneal cavity or bloodstream.

Protocol 1: Formulation for IV/IP Administration
  • Weighing: Accurately weigh 10 mg of 2-Methyl-3-(4-nitrophenyl)propanoic acid.

  • Dissolution: Dissolve in 5% DMSO (dimethyl sulfoxide) to ensure complete solubilization.

  • Stabilization: Slowly add 40% PEG-400 (Polyethylene glycol) while vortexing.

  • Dilution: Bring to final volume with sterile saline (0.9% NaCl). Final composition: 5% DMSO / 40% PEG-400 / 55% Saline .

  • pH Adjustment: Adjust pH to 7.4 using 0.1 N NaOH. Note: The

    
    -methyl group may increase pKa slightly compared to propanoic acid; ensure pH does not precipitate the compound.
    
  • Sterilization: Pass through a 0.22

    
    m PVDF filter.
    
Phase II: Pharmacokinetic (PK) Profiling

Before efficacy testing, the plasma half-life (


) and oral bioavailability (

) must be determined to set the dosing schedule.

Hypothesis: The


-methyl group blocks 

-oxidation, potentially extending half-life compared to non-methylated analogs (e.g., 3-(4-nitrophenyl)propanoic acid).
PK Experimental Workflow (Mouse)
  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 20 mg/kg (PO).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode monitoring parent ion [M-H]

    
     208.2).
    

Reference Data Criteria (Success Metrics):

Parameter Target Value Rationale

|


 (PO)  | 0.5 - 2.0 h | Indicates rapid absorption typical of small organic acids. |
| 

| > 2.0 h | Sufficient duration for sustained target engagement. | | Bioavailability (

)
| > 40% | Required for oral dosing viability. | | Clearance (

)
| < 50 mL/min/kg | Moderate clearance indicates metabolic stability. |
Phase III: Efficacy in Tumor Xenograft

To validate the "antiproliferative" claim, use a subcutaneous xenograft model.

Protocol 2: Tumor Growth Inhibition (TGI) Study
  • Induction: Inoculate

    
     A549 (Lung) or HCT116 (Colon) cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Allow tumors to reach ~100 mm

    
     (approx. 7-10 days).
    
  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

  • Treatment Groups:

    • Vehicle Control: (5% DMSO/PEG/Saline).

    • Positive Control: Doxorubicin (4 mg/kg, IV, Q7D).

    • Test Group A: 2-Methyl-3-(4-nitrophenyl)propanoic acid (25 mg/kg, IP, QD).

    • Test Group B: 2-Methyl-3-(4-nitrophenyl)propanoic acid (50 mg/kg, IP, QD).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days for 21 days.
    

Data Interpretation:

  • Efficacy: Calculate

    
    . A TGI > 50% is considered active.
    
  • Toxicity: Body weight loss > 15% requires immediate euthanasia and indicates Maximum Tolerated Dose (MTD) was exceeded.

Mechanistic Visualization

The following diagram illustrates the hypothesized validation pathway, linking the chemical scaffold to its biological readout via the proposed experimental workflow.

ValidationPathway Compound 2-Methyl-3-(4-nitrophenyl) propanoic acid Formulation Formulation (DMSO/PEG/Saline) Compound->Formulation Solubilization Target Target Engagement (Enzyme/Receptor) Compound->Target Binding PK_Study PK Profiling (LC-MS/MS) Formulation->PK_Study IV/PO Dosing Bioavailability Bioavailability Validation (>40%) PK_Study->Bioavailability Data Analysis Efficacy Xenograft Efficacy (Tumor Volume) Bioavailability->Efficacy Dose Selection Target->Efficacy Inhibition Toxicity Toxicity Check (Body Weight) Efficacy->Toxicity Safety Monitor

Caption: Workflow linking formulation, pharmacokinetic validation, and efficacy testing for the nitrophenyl-propanoic acid scaffold.

References

  • CymitQuimica. 2-Methyl-3-(4-nitrophenyl)propanoic acid Product Data. Retrieved from

  • PubChem. 2-Methyl-3-(4-nitrophenyl)propanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Navarrete-Vázquez, G., et al. (2008).[2][3] Crystal structure and antidyslipidemic activity of 2-methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E. Retrieved from

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Methyl-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Compound Class: Nitro-substituted Aromatic Carboxylic Acid Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Critical Disposal Directive: DO NOT discharge into sanitary sewer systems.[1][2] This compound requires high-temperature incineration with NOx scrubbing due to the nitro-aromatic moiety.[1]

As a Senior Application Scientist, I often see disposal errors stem from treating this compound merely as a weak organic acid.[1] You must account for the nitro group (-NO₂) .[1] While mono-nitro aromatics are generally stable, they pose specific environmental accumulation risks and potential incompatibility with strong reducing agents found in general laboratory waste streams.[1]

Physical & Chemical Properties Relevant to Disposal

To dispose of this chemical safely, you must understand what dictates its waste classification.[2][3][4]

PropertyValue/CharacteristicDisposal Implication
Physical State Solid (Crystalline powder)Must be segregated as "Solid Hazardous Waste" unless dissolved.[1]
Acidity (pKa) ~4.5 (Carboxylic acid)Can corrode metal containers if in aqueous solution.[1] Use HDPE or Glass.[1]
Solubility Low in water; High in organic solvents (DMSO, MeOH)Do not attempt to flush with water.[1] It will precipitate and clog plumbing.[1]
Reactivity Incompatible with strong bases & reducing agentsCRITICAL: Do not mix with hydride waste (e.g., LiAlH4, NaBH4) or active metals.
Thermal NOx generation upon combustionRequires incineration at facilities equipped with afterburners/scrubbers.[1]
Disposal Decision Logic (Workflow)

The following decision tree illustrates the operational flow for disposing of 2-Methyl-3-(4-nitrophenyl)propanoic acid depending on its state (pure solid vs. solution).

DisposalWorkflow Start Waste Generation: 2-Methyl-3-(4-nitrophenyl)propanoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder (Pure or Contaminated) StateCheck->SolidWaste Dry LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->SolidBin SolventCheck Identify Solvent Base LiquidWaste->SolventCheck OrgStream Organic Solvent Stream (Halogenated or Non-Halogenated) SolventCheck->OrgStream >10% Organics AqStream Aqueous Stream (pH Adjustment Required) SolventCheck->AqStream Aqueous Only Tagging Labeling: 'Contains Nitro-Aromatics' 'Irritant' OrgStream->Tagging AqStream->Tagging SolidBin->Tagging FinalDisp Final Fate: High-Temp Incineration Tagging->FinalDisp

Figure 1: Cradle-to-Grave disposal workflow ensuring proper segregation based on physical state and solvent composition.[1]

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spilled Powder)

Scope: Expired inventory, weighing boat residues, or dry spills.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Segregation:

    • Self-Validating Step: Verify the waste container does not contain strong reducing agents (e.g., metal hydrides) or oxidizers.[1] The nitro group is stable but should not be subjected to redox extremes in a waste drum.[1]

  • Packaging:

    • Place the substance in a clear polyethylene bag.[1][2]

    • Seal the bag with tape or a zip-tie.[1]

    • Place the sealed bag into the primary waste container.[1]

  • Labeling:

    • Standard RCRA Label: "Hazardous Waste".[1]

    • Chemical Name: "2-Methyl-3-(4-nitrophenyl)propanoic acid".[1][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scope: Filtrates from synthesis or HPLC waste.[1]

  • Solvent Identification:

    • Scenario 1: Organic Solvents (DCM, Ethyl Acetate, Methanol).

      • Pour into the "Organic Waste" carboy.[1]

      • Segregate "Halogenated" (e.g., DCM) from "Non-Halogenated" if your facility requires it.[1]

    • Scenario 2: Aqueous Solutions (Buffers).

      • Do not pour down the drain.

      • Collect in a separate carboy labeled "Aqueous Waste with Toxic Organics."[1]

      • pH Check: Ensure pH is between 5 and 9 to prevent container corrosion.[1] If acidic, neutralize carefully with Sodium Bicarbonate before capping.[1]

  • Volume Management: Leave 10% headspace in the carboy to allow for thermal expansion.[1]

Protocol C: Contaminated Consumables (PPE/Sharps)

Scope: Gloves, paper towels, and syringes used with the compound.

  • Sharps: Syringes contaminated with the solution must go into a hard-walled "Biohazard/Sharps" container, even if not biohazardous, to prevent injury.[1] Label as "Chemical Contaminated Sharps."[1]

  • Soft Waste: Gloves and paper towels should be double-bagged in clear plastic trash bags and placed in the Solid Hazardous Waste drum.[1] Do not place in regular trash.

Emergency Spillage Procedures

Goal: Containment and neutralization without generating dust.[1][6][7]

PPE Required: Nitrile gloves (double layer recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).

  • Isolate: Mark the area.[1]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop the wet mass into a waste bag.[1]

    • Wipe the surface with a dilute soap solution.[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.[1]

    • Neutralization (Self-Validating): If the spill is acidic (check with pH paper), sprinkle Sodium Bicarbonate over the area until bubbling ceases.[1]

    • Collect absorbed material into the Solid Hazardous Waste bin.[1]

Regulatory Compliance (RCRA/EPA)

While 2-Methyl-3-(4-nitrophenyl)propanoic acid is not typically a "Listed" waste (P-list or U-list) under 40 CFR 261.33, it is regulated by Characteristic :

  • Waste Code: Likely D001 (if in ignitable solvent) or Non-RCRA Regulated Hazardous Waste (depending on state interpretation of toxicity).[1]

  • Best Practice: Treat as Hazardous Chemical Waste requiring destruction.[1]

  • Documentation: Ensure the Safety Data Sheet (SDS) is accessible to the waste management vendor.[1]

References
  • PubChem. Compound Summary: 3-(4-Nitrophenyl)propanoic acid (Isomer Analog).[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][Link][1]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management.[1][Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.